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  • Product: Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride
  • CAS: 849035-95-6

Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action: Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride as a Pharmacophore for 11β-HSD1 Inhibition

Executive Summary Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS 849035-95-6)[1][2] is a highly specialized synthetic building block. While rarely administered as a standalone therapeutic, its core structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS 849035-95-6)[1][2] is a highly specialized synthetic building block. While rarely administered as a standalone therapeutic, its core structural motif—a piperidine ring linked via a sulfonyl group to a benzoate moiety—forms the critical pharmacophore of a potent class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [3].

Pioneered by researchers at the University of Edinburgh ()[3], derivatives of this scaffold, such as the clinical candidate Xanamem (UE2343)[4][5], have been developed to combat cognitive decline in Alzheimer's disease and metabolic syndrome. This technical whitepaper details the in vitro mechanism of action, structural biology, and validated experimental protocols for evaluating 11β-HSD1 inhibitors derived from this piperidine-sulfonyl scaffold.

Molecular Target & Structural Biology

The Role of 11β-HSD1

11β-HSD1 is an endoplasmic reticulum (ER)-anchored enzyme highly expressed in the liver, adipose tissue, and the central nervous system (particularly the hippocampus and frontal cortex)[5]. It functions primarily as a reductase in vivo, utilizing the cofactor NADPH to convert inactive cortisone into active cortisol[5]. Elevated local cortisol in the brain is causally linked to age-related cognitive decline and Alzheimer's disease pathology ()[5].

Pharmacophore Binding Mechanics

When the methyl 2-(piperidin-4-ylsulfonyl)benzoate motif is incorporated into a mature inhibitor molecule, it acts as a competitive antagonist at the 11β-HSD1 catalytic site:

  • Piperidine Ring: Provides essential conformational flexibility, allowing the molecule to navigate the narrow entry channel of the enzyme.

  • Sulfonyl Linkage (-SO₂-): Acts as a potent bidentate hydrogen-bond acceptor. It interacts directly with the catalytic triad (typically Tyr183 and Ser170 in human 11β-HSD1), displacing the natural substrate (cortisone)[3].

  • Benzoate Moiety: Occupies the highly lipophilic substrate-binding pocket. The ester forms key electrostatic interactions with the enzyme's hydrophobic cleft, stabilizing the inactive conformation.

In Vitro Mechanism of Action

In vitro, compounds containing this scaffold exhibit potent, reversible, and competitive inhibition of 11β-HSD1[3].

  • Enzymatic Blockade: By occupying the cortisone-binding pocket, the inhibitor prevents the alignment of cortisone with the NADPH cofactor, halting the hydride transfer necessary for cortisol regeneration.

  • Isozyme Selectivity (Causality): A critical mechanistic requirement is selectivity over 11β-HSD2 (which oxidizes cortisol to cortisone in the kidneys). Non-selective inhibition causes severe renal sodium retention and hypertension[5]. The bulky piperidine-sulfonyl-benzoate scaffold is sterically hindered from entering the smaller active site of 11β-HSD2, achieving >1000-fold selectivity in vitro[3].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Binds active site NADPH NADPH (Cofactor) NADPH->Enzyme Donates hydride Cortisol Cortisol (Active) Enzyme->Cortisol Catalytic reduction Receptor Glucocorticoid Receptor Cortisol->Receptor Activates GR Inhibitor Piperidine-Sulfonyl Inhibitor Inhibitor->Enzyme Competitive Inhibition

11β-HSD1 Cortisol Regeneration Pathway & Inhibitor Blockade.

Experimental Protocols: Self-Validating In Vitro Assays

To rigorously validate the mechanism of action of piperidine-sulfonyl-benzoate-derived inhibitors, the following orthogonal assays are employed.

Protocol A: Recombinant 11β-HSD1 HTRF Assay

Causality for Selection: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional Scintillation Proximity Assays (SPA) to eliminate radioactive waste while maintaining high-throughput sensitivity for competitive binding kinetics.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM EDTA, 0.1% BSA). Dilute recombinant human 11β-HSD1 enzyme to a working concentration of 2 nM.

  • Compound Incubation: Dispense 5 µL of the inhibitor (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) into a 384-well plate. Add 10 µL of the enzyme solution. Incubate at 25°C for 30 minutes to allow steady-state binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 200 nM cortisone and 200 µM NADPH.

  • Catalytic Phase: Seal the plate and incubate at 37°C for exactly 2 hours.

  • Detection: Terminate the reaction by adding 10 µL of HTRF detection buffer containing anti-cortisol Cryptate (donor) and d2-labeled cortisol (acceptor).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm; emission 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC₅₀.

Workflow Step1 1. Enzyme Incubation (11β-HSD1 + Inhibitor) Step2 2. Substrate Addition (Cortisone + NADPH) Step1->Step2 Step3 3. Reaction Phase (37°C, 2 hours) Step2->Step3 Step4 4. Detection Reagents (Anti-cortisol XL665) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 620nm) Step4->Step5

In vitro HTRF Assay Workflow for 11β-HSD1 Inhibitor Screening.

Protocol B: Cellular Target Engagement in HEK-293 Cells

Causality for Selection: Enzymatic potency does not guarantee cell permeability. This assay validates that the compound crosses the lipid bilayer and inhibits the ER-anchored enzyme in a physiological environment.

  • Cell Culture: Seed HEK-293 cells stably transfected with human 11β-HSD1 at 2 × 10⁴ cells/well in a 96-well plate.

  • Treatment: Starve cells in serum-free DMEM for 4 hours. Add the inhibitor at varying concentrations and incubate for 1 hour.

  • Substrate Challenge: Spike the media with 100 nM cortisone. Incubate for 4 hours at 37°C.

  • Quantification: Extract the supernatant and quantify newly synthesized cortisol using a commercial competitive ELISA kit to determine cellular IC₅₀.

Quantitative Data Presentation

The following table summarizes the typical in vitro pharmacological profile of mature 11β-HSD1 inhibitors utilizing the piperidine-sulfonyl-aryl scaffold ()[4][6].

ParameterAssay TypeTypical Value / RangeMechanistic Significance
11β-HSD1 IC₅₀ Recombinant HTRF10 nM – 50 nMHigh potency competitive inhibition of the target enzyme.
11β-HSD2 IC₅₀ Recombinant HTRF> 10,000 nMStrict selectivity required to prevent renal sodium retention.
Cellular IC₅₀ HEK-293 ELISA30 nM – 80 nMConfirms excellent cell permeability and ER target engagement.
CYP450 Inhibition Fluorescent CYP assay> 10 µM (except CYP2C19)Low off-target toxicity, though moderate CYP2C19 interaction is noted.

References

  • Title: Novel (4-phenyl-piperidin-1-yl)-[5-(1 H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds and their use (WO2011033255A1)
  • Title: Xanamem (also known as UE2343) Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: Brain 11β-Hydroxysteroid Dehydrogenase Type 1 Occupancy by Xanamem™ Assessed by PET in Alzheimer's Disease and Cognitively Normal Individuals Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: METHYL 2-(PIPERIDIN-4-YLSULFONYL)BENZOATE HYDROCHLORIDE — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride

A Technical Guide for Drug Discovery & Development Authored from the perspective of a Senior Application Scientist Executive Summary In modern medicinal chemistry, the selection of starting materials is not merely a logi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery & Development Authored from the perspective of a Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the selection of starting materials is not merely a logistical choice, but a strategic architectural decision. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS: 849035-95-6) represents a highly engineered, bifunctional "privileged scaffold"[1]. By combining a rigid sulfonyl linker, a basic piperidine ring, and a reactive methyl ester, this molecule provides a highly predictable three-dimensional vector for target engagement. This whitepaper dissects its physicochemical properties, mechanistic role in drug design, and provides field-proven, self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profile & Structural Dynamics

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems[2].

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride
CAS Number 849035-95-6
Molecular Formula C₁₃H₁₈ClNO₄S
Molecular Weight 319.80 g/mol (HCl Salt) / 283.09 g/mol (Free Base)
Exact Mass [M+H]⁺ 284.095 m/z
Physical State Solid (White to off-white powder)
Solubility Profile Soluble in DMSO (>30 mg/mL), Methanol, and Water; Insoluble in Hexanes
Storage Conditions Hygroscopic; Store desiccated at 2-8°C under inert atmosphere
Structural Causality in Target Binding

The architecture of this molecule dictates its utility in targeting complex protein pockets:

  • The Piperidine Ring (Basic Center): With a pKa typically ranging between 9.5 and 10.5, the piperidine nitrogen is protonated at physiological pH. In the development of kinase inhibitors (e.g., VEGFr and Src), this basic nitrogen is strategically directed toward solvent-accessible areas, enhancing binding affinity by forming critical electrostatic salt bridges with acidic residues (such as Aspartate)[3].

  • The Sulfonyl Linker (-SO₂-): The sulfone group acts as a rigid, metabolic-resistant hinge. It serves as a potent dual hydrogen-bond acceptor. In GPCR research, such as the optimization of GHS-R1a inverse agonists, the sulfone oxygen interacts directly with key residues like Arg199, forcing the piperidine ring into a highly specific subpocket[4].

  • The Ortho-Substituted Benzoate: The ortho-geometry forces a specific dihedral angle between the aromatic ring and the sulfonyl group, pre-organizing the molecule and minimizing the entropic penalty upon target binding. The methyl ester serves as a stable, orthogonal synthetic handle for downstream functionalization.

KinaseBinding A Piperidine Ring (Basic N) D Solvent Exposed Region / Asp Residue A->D Salt Bridge / Electrostatic B Sulfonyl Linker (-SO2-) E H-Bond Acceptor (Arg/Hinge) B->E H-Bond Interaction C Benzoate Core F Hydrophobic Pocket C->F pi-pi / Hydrophobic

Fig 1: Pharmacophore binding model of the piperidin-4-ylsulfonyl scaffold in kinase ATP pockets.

Experimental Workflows & Validated Protocols

As a hydrochloride salt, the piperidine nitrogen is deactivated toward nucleophilic attack. Any synthetic workflow must begin with a controlled free-basing step. The following protocols are designed as self-validating systems, ensuring high fidelity at each synthetic node.

Protocol A: N-Protection / Derivatization (Free-Basing)

Causality: To utilize the methyl ester in downstream coupling, the secondary amine of the piperidine must first be shielded to prevent polymerization or side reactions.

  • Preparation: Suspend Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under N₂.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Mechanistic Insight: The first 1.0 eq of DIPEA strictly neutralizes the HCl salt, liberating the nucleophilic free base. The remaining 1.5 eq acts as a non-nucleophilic proton scavenger for the subsequent reaction.

  • Electrophilic Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) slowly. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor via LC-MS. The disappearance of the m/z 284.1 peak and the emergence of the Boc-protected mass [M+H]⁺ at m/z 384.1 confirms completion.

  • Workup: Wash the organic layer with 0.5M citric acid (to remove excess DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Controlled Ester Saponification and Amide Coupling

Causality: The ortho-substitution creates significant steric hindrance around the ester. Standard hydrolysis can be sluggish, and aggressive conditions risk cleaving the sulfonamide.

  • Saponification: Dissolve the N-protected intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

    • Mechanistic Insight: THF fully solubilizes the organic core, while water dissolves the Lithium Hydroxide (LiOH). This pseudo-biphasic system ensures mild, controlled hydrolysis without epimerizing adjacent centers.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq). Stir at RT for 12 hours.

  • Acidification: Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract the precipitated free carboxylic acid with Ethyl Acetate.

  • Amide Coupling: Dissolve the carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the target primary amine (R-NH₂).

    • Mechanistic Insight: HATU is mandatory here. It generates a highly reactive HOAt ester, which is critical for overcoming the steric hindrance of the ortho-substituted benzoate, ensuring rapid conversion before degradation pathways activate.

SyntheticWorkflow Step1 Starting Material (HCl Salt) Step2 N-Protection (Boc2O, DIPEA) Step1->Step2 Neutralize & Shield Step3 Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Expose Carboxylate Step4 Amide Coupling (HATU, R-NH2) Step3->Step4 Target Conjugation

Fig 2: Optimized synthetic workflow for derivatizing the piperidin-4-ylsulfonyl benzoate scaffold.

Analytical Characterization Standards

To ensure scientific integrity, the starting material must be validated before entering the workflow.

  • LC-MS (ESI+): The compound must exhibit a clean base peak at m/z 284.1 . The presence of a peak at m/z 270.1 would indicate an unesterified carboxylic acid impurity.

  • ¹H NMR (DMSO-d6): The hydrochloride salt will cause the piperidine N-H protons to appear as a broad downfield singlet (typically >8.5 ppm). The methyl ester will appear as a sharp 3H singlet near 3.8-3.9 ppm. If the N-H protons are absent or shifted significantly upfield, the compound may have degraded to the free base, requiring recalculation of stoichiometric equivalents for any subsequent reactions.

References

  • Title: 849035-95-6 | Methyl 2-(piperidin-4-ylsulfonyl)benzoate ... Source: Ambeed URL: 1

  • Title: 849035-95-6|Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride Source: BLD Pharm URL: 2

  • Title: Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration Source: ACS Publications (Journal of Medicinal Chemistry) URL: 3

  • Title: Identification, Optimization, and Pharmacology of Acylurea GHS-R1a Inverse Agonists Source: ACS Publications (Journal of Medicinal Chemistry) URL: 4

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular weight and exact mass of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, a compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight and exact mass of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, a compound of interest in pharmaceutical research and development. This document will delve into the theoretical and practical aspects of these fundamental chemical properties, offering insights into their determination and significance.

Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. A clear understanding of their distinction is crucial for accurate data interpretation and compound identification.

Molecular Weight , also known as relative molecular mass, is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule.[1] This value is expressed in Daltons (Da) or g/mol . For a given chemical formula, the molecular weight is a single, averaged value.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This provides a more precise mass for a specific isotopic composition of the molecule. High-resolution mass spectrometry (HRMS) is the technique of choice for determining the exact mass of a compound.[1]

The distinction becomes critical in techniques like mass spectrometry, where the instrument can resolve ions with very small mass differences. For instance, two different molecules might have the same nominal mass (integer mass) but different exact masses due to their distinct elemental compositions.[2]

Physicochemical Properties of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

A comprehensive understanding of a compound's identity begins with its fundamental physicochemical properties. The following table summarizes the key identifiers and mass-related data for Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride.

PropertyValueSource(s)
Chemical Name Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride[3][4]
CAS Number 849035-95-6[3][4]
Molecular Formula C13H18ClNO4S[3][4]
Molecular Weight 319.80 g/mol [3]
Precise Molecular Weight 319.80432 g/mol [5]
Monoisotopic (Exact) Mass 319.0645 g/mol Calculated

Determination of Molecular Weight and Exact Mass: A Methodological Overview

Mass spectrometry stands as the cornerstone analytical technique for the precise determination of molecular weight and exact mass.[1][6] This method involves the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[1][6]

Experimental Workflow: High-Resolution Mass Spectrometry

The following diagram illustrates a typical workflow for the determination of the exact mass of a small molecule like Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride using High-Resolution Mass Spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing sample Dissolve compound in appropriate solvent dilution Dilute to optimal concentration sample->dilution ionization Ionization (e.g., ESI) dilution->ionization mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detector Detector mass_analyzer->detector raw_data Acquire Raw Data (m/z spectrum) detector->raw_data mass_calc Calculate Exact Mass from m/z raw_data->mass_calc formula_gen Generate Elemental Formula mass_calc->formula_gen

Caption: Workflow for Exact Mass Determination.

Step-by-Step Protocol for Mass Spectrometry Analysis
  • Sample Preparation : A small amount of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is then further diluted to an optimal concentration for mass spectrometry analysis, typically in the low micromolar to nanomolar range.

  • Ionization : The prepared sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like the target compound.[1] In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become gas-phase ions.

  • Mass Analysis : The generated ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[1] These analyzers are capable of separating ions with very small differences in their m/z ratios, which is essential for accurate mass measurement.

  • Detection and Data Acquisition : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus the m/z ratio.[6] For singly charged ions, the m/z value is equivalent to the mass of the ion.

  • Data Analysis : The high-resolution mass spectrum is analyzed to determine the m/z of the molecular ion peak. This value is then used to calculate the exact mass of the neutral molecule. This experimentally determined exact mass can then be used to confirm the elemental composition of the compound.

Structural Representation and Mass Correlation

The chemical structure of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride directly corresponds to its molecular formula and, consequently, its molecular weight and exact mass.

Caption: Key Mass Data for the Compound.

Conclusion

The accurate determination of molecular weight and exact mass is a fundamental requirement in chemical and pharmaceutical sciences. For Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, the molecular weight is established at approximately 319.80 g/mol , with a more precise value of 319.80432 g/mol . The calculated exact mass is 319.0645 g/mol . High-resolution mass spectrometry provides the definitive experimental approach for confirming these values, thereby verifying the elemental composition and identity of this compound. These parameters are critical for researchers and drug development professionals in ensuring the purity, identity, and quality of their materials.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL2-(PIPERIDIN-4-YLSULFONYL)BENZOATEHYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Native MS Guided Structural Biology Center. (2022, January). Calculating Molecular Mass by ESI/nESI Mass Spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

Sources

Exploratory

Crystal structure analysis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride Introduction In the landscape of modern drug discovery and development, a profound understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional architecture is not merely advantageous; it is fundamental.[1][2][3] The precise arrangement of atoms within a crystalline solid dictates its physicochemical properties, including solubility, stability, and bioavailability—all critical parameters for an active pharmaceutical ingredient (API).[1] X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing an unambiguous and high-resolution map of molecular structure.[4][5]

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS 849035-95-6), a heterocyclic compound containing key pharmacophoric elements such as a piperidine ring, a sulfone group, and a benzoate ester.[6][7] The insights derived from its crystal structure are invaluable for understanding its conformational preferences, intermolecular interactions, and solid-state packing, which collectively influence its behavior as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental workflow, from crystal growth to structure refinement and analysis, grounded in established scientific principles.

Core Methodology: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to preserve the integrity of the crystalline sample and to generate high-quality diffraction data that will ultimately yield an accurate molecular model.

Synthesis and Crystallization

Synthesis: Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a piperidine derivative.[7] Compounds of this class are typically synthesized through multi-step organic reactions. While the specific route for this exact molecule is proprietary, analogous structures are often prepared via coupling reactions. A plausible synthetic pathway involves the reaction of a piperidine precursor with a benzoic acid derivative containing a sulfonyl chloride group, followed by esterification and salt formation with hydrochloric acid. The purity of the initial material is paramount for successful crystallization.

Crystallization Protocol: The cornerstone of a successful SC-XRD experiment is the cultivation of a single, high-quality crystal, free from significant defects. Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.

Step-by-Step Crystallization:

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures are screened to identify conditions where the compound has moderate solubility.

  • Preparation of a Saturated Solution: The purified compound is dissolved in a chosen solvent or solvent system with gentle heating to achieve complete dissolution.

  • Inducing Supersaturation: Supersaturation is carefully induced to initiate crystal nucleation and growth. Common laboratory techniques include:

    • Slow Evaporation: The vessel containing the solution is loosely covered, allowing the solvent to evaporate slowly over several days or weeks, gradually increasing the compound's concentration.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: A saturated solution prepared at an elevated temperature is allowed to cool slowly to room temperature, or below, causing the solubility to decrease and crystals to form.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, well-defined faces) are observed, they are carefully harvested from the mother liquor.

The rationale behind these slow processes is to allow molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice, minimizing the formation of defects or amorphous precipitate.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions and the precise position of each atom.[8]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Collection Data Collection (e.g., 100 K) Diffractometer->Collection Mo Kα radiation Processing Data Processing (Integration & Scaling) Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Instrumentation and Procedure:

  • Crystal Mounting: A selected crystal is mounted on a cryoloop or a thin glass fiber and placed on a goniometer head within the diffractometer.[8]

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal vibrations, leading to higher resolution data and reduced radiation damage.

  • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector, rotates the crystal through a series of angles.[9] As the crystal rotates, different lattice planes satisfy the Bragg condition and diffract the X-ray beam, producing a pattern of reflections whose intensities and positions are recorded by the detector.[10]

Structure Solution and Refinement

The collected diffraction data (a list of reflection indices and their intensities) must be computationally processed to generate the final three-dimensional model of the molecule.

Data Processing and Structure Solution:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group, which describes the symmetry elements present in the unit cell.

  • Solving the Phase Problem: A major challenge in crystallography is that during the experiment, only the intensities (related to the amplitude) of the diffracted waves are measured, while their phase information is lost.[11] For small molecules like the topic compound, this "phase problem" is typically solved using ab initio methods:

    • Direct Methods: These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases, which is then used to calculate an initial electron density map.[11]

    • Charge Flipping: An iterative algorithm that does not require knowledge of the atom types and is powerful for solving complex structures.[11][12]

Structure Refinement: Once an initial model is obtained, it is refined to improve its agreement with the experimental data.[13]

  • Least-Squares Refinement: The atomic positions and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted iteratively to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[12]

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map reveals the locations of missing atoms (as positive peaks) or incorrectly placed atoms (as negative peaks). Hydrogen atoms are typically located in these maps and then refined using appropriate models.

  • Validation: The quality of the final model is assessed using several metrics, including the R-factors (R1 and wR2), which quantify the agreement between the observed and calculated data, and the goodness-of-fit (GooF). A final check for any unassigned electron density or missed symmetry is performed.

Structural Analysis and Results

While the specific crystallographic data for Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is not publicly available, we can present the expected results based on known chemical principles and data from analogous structures.[14][15]

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction study are typically summarized in a standardized table. The following table presents plausible data for the title compound.

Parameter Value (Hypothetical)
Chemical FormulaC₁₃H₁₈ClNO₄S
Formula Weight323.80 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1510
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.425
Absorption Coefficient (mm⁻¹)0.45
Temperature (K)100(2)
Final R₁ [I > 2σ(I)]< 0.05
Final wR₂ (all data)< 0.12
Goodness-of-Fit (GooF)~1.0

Caption: Hypothetical crystallographic data and refinement parameters.

Molecular Conformation
  • Piperidine Ring: The six-membered piperidine ring is expected to adopt a stable chair conformation .[15] In this conformation, substituents at the 4-position, like the sulfonylbenzoate group, will preferentially occupy the equatorial position to minimize steric hindrance.

  • Rotatable Bonds: The molecule possesses several rotatable bonds, notably the C-S and S-C bonds linking the rings. The crystal structure would reveal the specific torsion angles adopted in the solid state, which represents a low-energy conformation influenced by both intramolecular and intermolecular forces.

Supramolecular Assembly and Hydrogen Bonding

As a hydrochloride salt, the compound features a protonated piperidinium nitrogen (N-H⁺) and a chloride anion (Cl⁻). This creates a robust network of intermolecular interactions that define the crystal packing.

  • Primary Hydrogen Bonds: The strongest interactions are expected to be charge-assisted hydrogen bonds. The piperidinium donor (N-H⁺) will form strong hydrogen bonds to the chloride anion (N-H···Cl⁻). The chloride ion, in turn, can act as an acceptor for multiple hydrogen bonds.

  • Secondary Interactions: Weaker C-H···O hydrogen bonds are also anticipated, involving the aromatic and aliphatic C-H groups as donors and the oxygen atoms of the sulfonyl (S=O) and ester (C=O) groups as acceptors. These interactions play a crucial role in stabilizing the three-dimensional packing arrangement.

Hydrogen Bonding Network Diagram:

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Related) N1 N-H+ Cl Cl- N1->Cl N-H···Cl- (Strong) O1 S=O O2 C=O O3 S=O CH1->O3 C-H···O (Weak) CH2->O2 C-H···O (Weak)

Caption: Schematic of key intermolecular hydrogen bonds.

Conclusion

The single-crystal X-ray analysis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride provides the definitive, atomic-resolution structure essential for drug development. This guide has detailed the rigorous experimental and computational workflow required to achieve this result. The analysis reveals not only the precise molecular geometry and conformation—such as the chair form of the piperidine ring—but also the intricate network of hydrogen bonds and other intermolecular forces that govern its solid-state architecture. This structural knowledge is foundational, enabling scientists to rationalize the compound's physicochemical properties, guide further chemical modifications, and support formulation development, ultimately accelerating the journey from a promising molecule to a potential therapeutic.[1][16]

References

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. (n.d.).
  • The future of crystallography in drug discovery - PMC - NIH. (n.d.).
  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. (n.d.).
  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 13).
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.).
  • Single Crystal X-Ray Diffraction of Materials. (2021, April 3).
  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16).
  • The role of crystallography in drug design - PMC - NIH. (n.d.).
  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25).
  • X-ray Diffraction (XRD) - Anton Paar Wiki. (n.d.).
  • Structure refinement: some background theory and practical strategies - MIT. (n.d.).
  • Structure solution and refinement: introductory strategies. (n.d.).
  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students - IMSERC. (2015, January 12).
  • Structure Solution - OlexSys. (n.d.).
  • Buy Methyl 2-(piperidin-4-ylmethyl)benzoate (EVT-13352847) - EvitaChem. (n.d.).
  • METHYL2-(PIPERIDIN-4-YLSULFONYL)BENZOATEHYDROCHLORIDE — Chemical Substance Information - NextSDS. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • 849035-95-6|Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride|BLD Pharm. (n.d.).
  • Methyl 2-(piperidin-4-yl)benzoate hydrochloride (C13H17NO2) - PubChemLite. (n.d.).
  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate - ResearchGate. (n.d.).
  • methyl 2-(piperidin-4-yl)benzoate hydrochloride — Chemical Substance Information. (n.d.).
  • METHYL 4-(PIPERIDIN-2-YL)BENZOATE HYDROCHLORIDE | 863769-42-0 - Sigma-Aldrich. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.).
  • Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride 1448125-24-3 wiki - Guidechem. (n.d.).

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride Derivatives

Executive Summary Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS: 849035-95-6) is a highly versatile, functionalized pharmacophore building block utilized in advanced medicinal chemistry[1]. While the naked...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS: 849035-95-6) is a highly versatile, functionalized pharmacophore building block utilized in advanced medicinal chemistry[1]. While the naked intermediate exhibits baseline pharmacological interactions, its true value lies in its role as a structural foundation for synthesizing potent receptor modulators and enzyme inhibitors.

This technical whitepaper details the structural rationale of this scaffold and explores the receptor binding affinities of its optimized derivatives. Most notably, derivatives of this scaffold demonstrate exceptional binding affinity for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [2], alongside significant activity at G-protein coupled receptors (e.g., GPR119) and chemokine receptors (e.g., CXCR2).

Chemical Identity & Structural Rationale

The architectural design of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride provides three distinct functional domains, each playing a causal role in dictating the ultimate receptor binding affinity of its derivatives:

  • The Piperidine Ring: The basic nitrogen serves as a critical handle for alkylation or arylation. At physiological pH, the protonated nitrogen can form essential salt bridges with acidic residues (e.g., Asp or Glu) within target binding pockets. The hydrochloride salt form ensures chemical stability and aqueous solubility during early-stage high-throughput screening (HTS)[1].

  • The Sulfonyl Group (–SO₂–): This moiety acts as a rigidifying linker and a potent hydrogen-bond acceptor. In 11β-HSD1 inhibitors, the sulfonyl oxygens frequently engage in strong directional hydrogen bonding with catalytic tyrosine or serine residues (e.g., Tyr183 in 11β-HSD1), anchoring the molecule in the active site[3].

  • The Benzoate Ester: The methyl ester provides a lipophilic interaction surface but is primarily utilized as a synthetic handle. It is readily hydrolyzed to a carboxylic acid and subsequently coupled with various amines to form rigid amide bonds, a modification that drastically increases target selectivity and metabolic stability[2].

Mechanisms of Receptor Engagement

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The most prominent application of the Methyl 2-(piperidin-4-ylsulfonyl)benzoate scaffold is in the development of selective 11β-HSD1 inhibitors, such as those detailed in patent WO2011033255 (e.g., precursors to Xanamem/UE2343)[2][3]. 11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular reduction of inactive cortisone to active cortisol. Chronic cortisol overexposure in the brain is causally linked to neurotoxicity and cognitive decline in Alzheimer's disease[3][4].

Derivatives of this scaffold act as competitive inhibitors, lodging into the enzyme's catalytic pocket and preventing the binding of the natural substrate, thereby lowering local cortisol concentrations and providing neuroprotection[4].

Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Binding Cortisol Cortisol (Active) HSD1->Cortisol Reduction (NADPH) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activation Cognition Cognitive Decline / Neurotoxicity Receptor->Cognition Chronic Overactivation Inhibitor Scaffold Derivative (e.g., UE2316) Inhibitor->HSD1 Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by scaffold derivatives preventing cortisol-mediated neurotoxicity.

CXCR2 and GPR119 Receptors

Beyond 11β-HSD1, structural modifications to the piperidine and benzoate domains yield compounds with high affinity for other targets:

  • CXCR2 Antagonism: By converting the ester to a urea derivative and alkylating the piperidine nitrogen, the scaffold yields CNS-penetrant CXCR2 antagonists used in researching demyelinating disorders.

  • GPR119 Agonism: Substituting the ester with a vinylpyrimidin-2-amine shifts the binding profile toward GPR119, a G-protein coupled receptor targeted for metabolic syndrome and Type 2 Diabetes.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (IC₅₀ / Kᵢ) of various derivative classes synthesized utilizing the Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride scaffold[2][3]:

Derivative ClassScaffold ModificationPrimary TargetBinding Affinity (IC₅₀ / Kᵢ)Therapeutic Indication
Pyrazolyl Methanones Ester to ketone/amide conversion11β-HSD110 nM – 638 nMAlzheimer's Disease, Cognitive Decline
Optimized Amides (e.g., AA-08) Rigidified amide coupling11β-HSD1~10 nM (>10,000 nM for 11β-HSD2)CNS Disorders
Sulfonyl-phenyl Ureas Ester to urea, Piperidine alkylationCXCR2~15 nM – 50 nMCNS Demyelinating Disorders
Vinylpyrimidin-2-amines Ester to pyrimidine substitutionGPR119< 100 nMMetabolic Syndrome, Type 2 Diabetes

Experimental Protocols for Affinity Validation

To ensure scientific integrity, the binding affinity of synthesized derivatives must be validated using orthogonal, self-validating assay systems.

Protocol 1: Radioligand Displacement Assay (Equilibrium Binding)

This protocol determines the equilibrium inhibition constant (Kᵢ) by measuring the ability of the scaffold derivative to displace a known radiolabeled ligand.

  • Preparation: Isolate recombinant target membranes (e.g., HEK-293 cells stably expressing human 11β-HSD1 or CXCR2) and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radioligand (e.g., [³H]-cortisone or [¹²⁵I]-CXCL1 at a concentration equal to its K_d), and 25 µL of the scaffold derivative at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Control Establishment: Define Total Binding (TB) using buffer only. Define Non-Specific Binding (NSB) using a 1000-fold excess of an unlabeled reference compound. This internal control ensures that only specific receptor interactions are measured.

  • Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates, explaining how the compound binds, not just how tightly.

SPR Immobilization 1. Target Immobilization (e.g., 11β-HSD1 on CM5) Injection 2. Analyte Injection (Scaffold Derivative) Immobilization->Injection Association 3. Association Phase (k_on measurement) Injection->Association Dissociation 4. Dissociation Phase (k_off measurement) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Injection

Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis of scaffold derivatives.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently immobilize the purified receptor/enzyme (e.g., 11β-HSD1) to flow cell 2. Keep flow cell 1 unmodified as a blank reference to subtract bulk refractive index shifts (self-validation step).

  • Analyte Preparation: Dilute the Methyl 2-(piperidin-4-ylsulfonyl)benzoate derivative in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to a concentration series (e.g., 3.125 nM to 100 nM).

  • Injection: Inject the analyte series over both flow cells at a flow rate of 30 µL/min for 180 seconds (Association phase).

  • Dissociation: Switch to running buffer and monitor the dissociation phase for 300 seconds.

  • Data Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and the overall dissociation constant ( KD​=koff​/kon​ ).

References

  • Annotated Patent Selections (WO2011033255) . Expert Opinion on Therapeutic Patents. Available at:[Link]

  • Brain 11β-Hydroxysteroid Dehydrogenase Type 1 Occupancy by Xanamem™ Assessed by PET in Alzheimer's Disease and Cognitively Normal Individuals . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Enhanced Angiogenesis by 11βHSD1 Blockage Is Insufficient to Improve Reperfusion Following Hindlimb Ischaemia . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride: A Technical Guide to Synthesis, Characterization, and Medicinal Applications

Executive Summary In contemporary medicinal chemistry, the design of highly selective therapeutics often relies on bespoke, bifunctional building blocks. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective therapeutics often relies on bespoke, bifunctional building blocks. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a highly specialized synthetic intermediate designed to introduce a rigid, polar sulfonyl linker alongside a basic piperidine pharmacophore. While this specific ester-salt combination is a custom intermediate and does not currently possess a universally indexed public CAS Registry Number, its structural parameters are unambiguously defined by its canonical SMILES string.

This whitepaper provides an authoritative, step-by-step guide to the de novo synthesis, analytical validation, and strategic application of this molecule. By treating the synthetic workflow as a self-validating system, researchers can ensure high-fidelity integration of this building block into complex drug discovery pipelines, such as the development of Cav2.2 channel inhibitors[1] or matrix metalloproteinase (MMP) inhibitors[2].

Chemical Identity & Structural Parameters

To ensure precise cheminformatic tracking and structural validation across databases like PubChem[3], the fundamental physicochemical properties of the target compound are summarized below.

Table 1: Physicochemical and Structural Properties

ParameterValue
Systematic Name Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride
Canonical SMILES (Salt) COC(=O)c1ccccc1S(=O)(=O)C2CCNCC2.Cl
Canonical SMILES (Free Base) COC(=O)c1ccccc1S(=O)(=O)C2CCNCC2
Molecular Formula C₁₃H₁₈ClNO₄S
Molecular Weight 319.80 g/mol
CAS Registry Number Not publicly indexed (Bespoke intermediate)
Hydrogen Bond Donors 2 (Piperidine NH₂⁺)
Hydrogen Bond Acceptors 4 (Ester O ×2, Sulfonyl O ×2)

Pharmacophore Mapping & Mechanistic Rationale

The architectural design of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is highly intentional. The piperidin-4-ylsulfonyl moiety is increasingly recognized as a robust bioisostere and structural scaffold, offering improved metabolic stability compared to traditional labile sulfonamides[1].

  • The Methyl Ester: Acts as a chemoselective synthetic handle. It remains stable during the oxidation of the thioether but can be readily saponified to a carboxylic acid for downstream amide coupling[4].

  • The Sulfonyl Linker: Provides a rigid, tetrahedral geometry that acts as a strong hydrogen-bond acceptor, crucial for interacting with target enzyme catalytic triads[5].

  • The Piperidine Ring: Enhances aqueous solubility and provides a basic nitrogen center that can be functionalized (e.g., reductive amination) or maintained as a salt to improve pharmacokinetic profiles[6].

Pharmacophore A Methyl Ester (Synthetic Handle) B Ortho-Substituted Benzene Core B->A Position 1 C Sulfonyl Linker (H-Bond Acceptor) B->C Position 2 D Piperidine Ring (Basic Amine / Salt) C->D C4 Linkage

Figure 1: Pharmacophore mapping of Methyl 2-(piperidin-4-ylsulfonyl)benzoate.

De Novo Synthesis Workflow

The following protocol is designed as a self-validating system . The success of each step dictates the physical behavior of the intermediate in the subsequent step, ensuring that failures are immediately evident without requiring constant chromatographic isolation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Protocol: React methyl 2-fluorobenzoate (1.0 eq) with N-Boc-4-mercaptopiperidine (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat to 80°C for 12 hours. Quench with water and extract with ethyl acetate to yield the thioether intermediate. Mechanistic Causality: The strong electron-withdrawing nature of the ortho-ester group activates the fluorine atom for SNAr. K₂CO₃ is selected as a mild base to deprotonate the thiol without hydrolyzing the methyl ester.

Step 2: Chemoselective Oxidation

Protocol: Dissolve the crude thioether in dichloromethane (DCM) and cool to 0°C. Slowly add m-CPBA (2.5 eq). Stir at room temperature for 4 hours. Wash with saturated Na₂S₂O₃ and NaHCO₃ to yield the Boc-protected sulfone. Mechanistic Causality: m-CPBA is utilized to achieve full oxidation to the sulfone. The reaction is initiated at 0°C to control the exothermic nature of the first oxidation (sulfoxide formation). The Boc protecting group on the piperidine nitrogen is critical here; without it, m-CPBA would cause unwanted N-oxidation.

Step 3: Deprotection and Salt Formation

Protocol: Dissolve the Boc-protected sulfone in a minimal amount of dry DCM. Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours. Mechanistic Causality: The anhydrous acidic conditions cleanly cleave the Boc carbamate, releasing isobutylene gas and CO₂. Because the resulting hydrochloride salt is highly polar and insoluble in the DCM/dioxane mixture, it spontaneously precipitates. Self-Validation: The formation of a white precipitate is the visual confirmation of successful deprotection and salt formation.

Synthesis N1 Methyl 2-fluorobenzoate + Boc-4-mercaptopiperidine N2 SNAr Reaction (K2CO3, DMF, 80°C) N1->N2 N3 Thioether Intermediate N2->N3 Nucleophilic Substitution N4 Oxidation (mCPBA, DCM, 0°C to RT) N3->N4 N5 Sulfone Intermediate N4->N5 Thioether to Sulfone N6 Boc Deprotection & Salt Formation (4M HCl in Dioxane) N5->N6 N7 Target Compound (HCl Salt) N6->N7 Yields Hydrochloride Precipitate

Figure 2: Step-by-step synthetic workflow and mechanistic rationale.

Analytical Validation Protocol

To establish trustworthiness, the precipitated product must be validated using orthogonal analytical techniques. The following expected spectral data act as the final validation gate[5].

Table 2: Expected Analytical Signatures

TechniqueExpected Output & Diagnostic Markers
LC-MS (ESI+) m/z 284.1 [M+H]⁺ (Corresponds to the free base mass of 283.1 + 1 proton).
¹H NMR (DMSO-d₆) ~9.2 ppm (br s, 2H): Piperidine NH₂⁺ protons (confirms salt formation).7.7 - 8.0 ppm (m, 4H): Ortho-disubstituted aromatic protons.3.85 ppm (s, 3H): Methyl ester protons (confirms ester survived the synthesis).3.4 - 3.6 ppm (m, 1H): Piperidine CH adjacent to the sulfonyl group.
¹³C NMR (DMSO-d₆) ~167 ppm: Carbonyl carbon of the ester.~53 ppm: Methoxy carbon.~58 ppm: Piperidine methine carbon bonded to the sulfonyl group.

Applications in Targeted Therapeutics

The resulting Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is primed for immediate deployment in structure-activity relationship (SAR) campaigns.

  • Ion Channel Inhibitors: The sulfone-piperidine axis has been successfully utilized to replace labile sulfonamides in the development of Cav2.2 channel inhibitors, addressing metabolic liabilities while maintaining target affinity[1].

  • Enzyme Inhibitors: By saponifying the methyl ester to a carboxylic acid, this building block can be coupled with hydroxylamines to generate potent, orally active matrix metalloproteinase (MMP) inhibitors[2]. Similar piperidine-sulfonyl scaffolds are also critical in synthesizing dihydrofolate reductase inhibitors[6].

  • Dual-Target Ligands: The spatial arrangement of the sulfonyl group and the basic amine makes it an excellent candidate for dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors[5].

References[6] Title: 4-(Piperidin-4-ylsulfonyl)aniline (EVT-8514960)

Source: EvitaChem URL: 3]Title: 4-Chloro-3-(5-methyl-3-(4-(piperidin-4-ylsulfonyl)phenylamino)benzo[e][1,2,4]triazin-7-yl)phenol Source: PubChem (NIH) URL: 2]Title: Orally Active MMP-1 Sparing α-tetrahydropyranyl and α-piperidinyl Source: Loyola eCommons URL: 1]Title: Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: PubMed Central (NIH) URL: 4]Title: Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists Source: PubMed Central (NIH) URL: 5]Title: Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors Source: PubMed Central (NIH) URL:

Sources

Protocols & Analytical Methods

Method

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride HPLC method development

Comprehensive Application Note: HPLC Method Development and Validation for Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride Introduction & Physicochemical Profiling Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: HPLC Method Development and Validation for Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride

Introduction & Physicochemical Profiling

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a highly functionalized synthetic intermediate featuring a basic secondary amine (piperidine ring), a polar sulfonyl linker, and a hydrolyzable methyl ester. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to prevent on-column degradation, mitigate peak tailing, and ensure reproducible quantification[1].

Unlike simple aliphatic piperidines that lack a native chromophore and require complex pre-column derivatization (e.g., with 4-toluenesulfonyl chloride) for UV detection[2],[3], this molecule contains a conjugated benzoate system. This allows for direct, highly sensitive UV detection, streamlining the analytical workflow.

Causality in Method Design

As analytical scientists, we do not select mobile phases arbitrarily; every parameter is a calculated response to the molecule's structure.

  • The Piperidine Moiety (Mitigating Secondary Interactions): Piperidine derivatives typically exhibit a pKa between 9.5 and 10.5. At a neutral pH, the secondary amine is fully protonated and acts as a strong cation, interacting fiercely with ionized residual silanols ( Si−O− ) on traditional silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing[2],[1].

    • Causality: By driving the mobile phase pH down to 2.5 using 0.1% Trifluoroacetic acid (TFA), we achieve a dual-action solution: the amine remains fully protonated (ensuring consistent ion-pairing with the trifluoroacetate counterion), while the surface silanols are neutralized, effectively shutting down the secondary ion-exchange pathways and yielding sharp, symmetrical peaks.

  • The Methyl Ester (Preventing On-Column Saponification): Esters are notoriously labile under alkaline conditions.

    • Causality: Attempting to analyze this compound using a high-pH mobile phase (a common tactic to deprotonate basic amines and improve retention) would trigger rapid base-catalyzed saponification of the methyl ester into its corresponding carboxylic acid during the run. Therefore, an acidic mobile phase is a strict chemical necessity to preserve the structural integrity of the analyte.

  • Column Selection: To further suppress silanol activity and improve mass transfer, a superficially porous particle (SPP) column with dense end-capping is selected. The modernized USP <621> guidelines explicitly permit the transition from totally porous silica to SPP columns to modernize legacy methods and increase laboratory throughput[4],[5].

HPLC_Method_Dev Start Analyte: Methyl 2-(piperidin-4-ylsulfonyl)benzoate HCl Prop1 Basic Piperidine Ring (pKa ~9.5) Start->Prop1 Prop2 Methyl Ester Group (Hydrolysis Risk) Start->Prop2 Prop3 Benzoate Chromophore (UV Active) Start->Prop3 Action1 Use End-capped C18 or Charged Surface Column Prop1->Action1 Action2 Select Acidic Mobile Phase (pH 2.5 - 3.0) Prop1->Action2 Protonates amine, reduces tailing Prop2->Action2 Prevents base-catalyzed ester hydrolysis Action3 Set UV Detection at 230-254 nm Prop3->Action3 Final Optimized Gradient Method Ready for ICH Q2(R2) Validation Action1->Final Action2->Final Action3->Final

Fig 1: Logical decision tree correlating analyte physicochemical properties to HPLC method parameters.

Step-by-Step Methodologies (Self-Validating Protocol)

Reagent & Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication or vacuum filtration.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Sample Diluent: Prepare a mixture of Water/Acetonitrile (80:20, v/v) containing 0.05% TFA. Note: The slightly acidic diluent prevents sample degradation while sitting in the autosampler queue.

Chromatographic Conditions
ParameterSpecification
Column Agilent Poroshell 120 EC-C18 (150 x 4.6 mm, 2.7 µm) or equivalent SPP[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm (Reference off)
Gradient Program 0-2 min: 10% B 2-10 min: 10% 60% B 10-12 min: 60% 90% B 12-15 min: 10% B (Re-equilibration)
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Prepare unknown samples at a target concentration of 100 µg/mL using the same procedure. Filter through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, the system must prove it is under control per USP <621> requirements[6],[5].

  • Inject the 100 µg/mL Working Standard five (5) consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%

    • Tailing factor ( Tf​ ) 1.5

    • Theoretical plates ( N ) 5000

Method Validation Framework (ICH Q2(R2) Compliance)

The method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach for analytical procedures[7],[8].

Validation_Workflow Phase1 1. Specificity & Range (Blank, Placebo, Impurities) Phase2 2. Linearity (25% to 150% of Target) Phase1->Phase2 Phase3 3. Accuracy & Precision (Spike Recovery & Repeatability) Phase2->Phase3 Phase4 4. Robustness (pH, Temp, Flow Variations) Phase3->Phase4 Report Validation Report per ICH Q2(R2) Phase4->Report

Fig 2: Sequential ICH Q2(R2) analytical method validation lifecycle for quantitative procedures.

Validation Parameters & Acceptance Criteria Summary

Validation CharacteristicICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject Blank, Diluent, and known degradation products[8].No interfering peaks at the retention time of the main analyte. Resolution ( Rs​ ) > 1.5 from nearest impurity.
Linearity 5 concentration levels ranging from 25% to 150% of the nominal concentration[3].Correlation coefficient ( R2 ) 0.999. Y-intercept 5% of the 100% response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level)[9].Mean recovery at each level must be between 98.0% and 102.0%[2].
Precision Repeatability: 6 independent sample preparations at 100% concentration[9].%RSD of assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase composition.System suitability criteria (SST) must remain passing under all perturbed conditions.

Troubleshooting & Scientific Insights

  • Symptom: Drifting retention times over a long sequence.

    • Causality: Loss of the volatile TFA ion-pairing agent from the mobile phase reservoir due to evaporation.

    • Solution: Cap reservoirs properly with vented safety caps and refresh mobile phases every 48 hours to maintain a constant ionic strength.

  • Symptom: Peak splitting or severe fronting.

    • Causality: The sample diluent is stronger (higher organic content) than the initial mobile phase conditions, causing localized band broadening and premature elution at the head of the column.

    • Solution: Ensure the sample diluent closely matches the initial gradient conditions (e.g., high aqueous content). If the analyte requires more organic solvent to dissolve, reduce the injection volume from 10 µL to 2 µL.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Quality Guidelines.[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Zhou, G., et al. Journal of Chromatographic Science (PubMed).[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies White Paper on LC method modernization and superficially porous particles. Agilent.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs overview of the paradigm shift toward lifecycle and Quality-by-Design (QbD) approaches. IntuitionLabs.[Link]

Sources

Application

Application Note: Synthesis Pathway for Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride Derivatives

Introduction & Rationale The incorporation of sulfone moieties into piperidine-bearing scaffolds is a highly effective strategy in modern drug discovery. Sulfones serve as metabolically stable bioisosteres for carbonyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of sulfone moieties into piperidine-bearing scaffolds is a highly effective strategy in modern drug discovery. Sulfones serve as metabolically stable bioisosteres for carbonyl and sulfonamide groups, offering distinct hydrogen-bond accepting geometries that enhance target affinity. The target molecule, Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride , represents a versatile, high-value building block. The presence of the methyl ester allows for downstream functionalization (e.g., saponification to the carboxylic acid or amidation), while the piperidine ring provides a basic center crucial for solubility and receptor interaction.

This application note outlines a highly efficient, three-step synthetic pathway designed for scalability, high yield, and analytical self-validation. We isolate the final product as a hydrochloride salt to maximize bench stability and aqueous solubility.

Retrosynthetic Analysis & Pathway Overview

The synthesis is strategically broken down into three distinct transformations:

  • Thioetherification (SNAr): Coupling of methyl 2-fluorobenzoate with 1-Boc-piperidine-4-thiol.

  • Oxidation: Conversion of the intermediate thioether to the corresponding sulfone.

  • Deprotection & Salt Formation: Cleavage of the Boc group to yield the target hydrochloride salt.

SynthesisWorkflow SM Starting Materials Methyl 2-fluorobenzoate + 1-Boc-piperidine-4-thiol Step1 Step 1: SNAr Thioetherification Reagents: K2CO3, DMF Conditions: 80°C, 4h SM->Step1 Int1 Intermediate 1 Methyl 2-((1-Boc-piperidin-4-yl)thio)benzoate Step1->Int1  > 85% Yield Step2 Step 2: mCPBA Oxidation Reagents: mCPBA (2.5 eq), DCM Conditions: 0°C to RT, 12h Int1->Step2 Int2 Intermediate 2 Methyl 2-((1-Boc-piperidin-4-yl)sulfonyl)benzoate Step2->Int2  > 90% Yield Step3 Step 3: Boc Deprotection Reagents: 4M HCl in Dioxane Conditions: RT, 2h Int2->Step3 Product Final Product Methyl 2-(piperidin-4-ylsulfonyl)benzoate HCl Step3->Product  > 95% Yield (Precipitation)

Three-step synthetic workflow for Methyl 2-(piperidin-4-ylsulfonyl)benzoate HCl.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and the analytical methods used to self-validate the completion of each step.

StepTransformationKey ReagentsTemp / TimeExpected YieldAnalytical Monitoring (Self-Validation)
1 SNAr (Thioether)K₂CO₃, DMF80°C / 4 h85 - 90%LC-MS: Disappearance of SM; Appearance of [M+H-tBu]⁺
2 Oxidation (Sulfone)mCPBA (2.5 eq), DCM0°C → RT / 12 h90 - 95%TLC (7:3 Hex/EtOAc): Product Rf ~0.3 (UV active)
3 Deprotection (Salt)4M HCl in 1,4-DioxaneRT / 2 h> 95%Visual: White precipitate formation; LC-MS:[M+H]⁺

Experimental Protocols & Mechanistic Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the thioether linkage to generate Methyl 2-((1-Boc-piperidin-4-yl)thio)benzoate.

Causality & Design: The fluorine atom on methyl 2-fluorobenzoate is highly activated toward SNAr due to the strongly electron-withdrawing ortho-ester group. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to deprotonate the thiol, generating a highly nucleophilic thiolate. N,N-Dimethylformamide (DMF) is the optimal solvent; its polar aprotic nature heavily solvates the potassium counter-ion, leaving the thiolate "naked" and maximizing its nucleophilic attack trajectory.

Step-by-Step Protocol:

  • Charge a dry, argon-flushed round-bottom flask with Methyl 2-fluorobenzoate (1.0 eq) and 1-Boc-piperidine-4-thiol (1.1 eq).

  • Add anhydrous DMF (10 mL per gram of substrate) to dissolve the reactants.

  • Add finely powdered anhydrous K₂CO₃ (2.0 eq) in one rapid portion.

  • Heat the suspension to 80°C and stir vigorously for 4 hours.

  • Self-Validation: Sample the reaction mixture and analyze via LC-MS. The reaction is complete when the fluorobenzoate peak is entirely consumed and a new mass peak corresponding to the Boc-fragmented product [M+H-tBu]⁺ is observed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash extensively with distilled water (3x) and brine (1x) to partition and remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Oxidation of Thioether to Sulfone

Objective: Convert the intermediate sulfide to Methyl 2-((1-Boc-piperidin-4-yl)sulfonyl)benzoate.

Causality & Design: The oxidation of thioethers to sulfones is a critical transformation. Utilizing meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane provides a clean conversion without degrading the acid-sensitive Boc group 1. The reaction must be initiated at 0°C to control the highly exothermic first oxidation step (thioether to sulfoxide), preventing thermal degradation. Warming to room temperature provides the activation energy needed for the second, slower oxidation step (sulfoxide to sulfone).

Step-by-Step Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous Dichloromethane (DCM) (15 mL per gram).

  • Cool the solution to 0°C using an ice-water bath.

  • Portion-wise, add mCPBA (70-75% purity, 2.5 eq) over 15 minutes to prevent thermal spiking.

  • Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The sulfone product is significantly more polar than the starting thioether but less polar than the intermediate sulfoxide. Complete disappearance of the intermediate sulfoxide validates completion.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to neutralize and remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄, filter, and concentrate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Objective: Cleave the Boc protecting group to yield the free amine, isolated directly as the hydrochloride salt.

Causality & Design: Removal of the tert-butoxycarbonyl (Boc) protecting group is achieved using 4M HCl in anhydrous 1,4-dioxane. This protocol is favored over trifluoroacetic acid (TFA) because it directly yields the pharmaceutically acceptable hydrochloride salt, avoids the formation of hygroscopic TFA salts, and provides superior selectivity and rapid reaction kinetics 2. Dioxane stabilizes the transition state, and the resulting amine hydrochloride salt is insoluble in dioxane, driving the reaction to completion via precipitation 3.

Step-by-Step Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in a minimal amount of anhydrous DCM (2 mL per gram) to ensure initial homogeneity, or suspend directly in 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (10.0 eq of HCl) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Self-Validation: A dense white precipitate will begin to form within 30 minutes, serving as a visual indicator of successful deprotection. LC-MS analysis of an aliquot (dissolved in MeOH) will confirm the complete disappearance of the starting material mass and the appearance of the deprotected [M+H]⁺ mass.

  • Workup: Dilute the suspension with anhydrous diethyl ether (10 mL per gram) to maximize precipitation. Filter the solid using a Büchner funnel, wash the filter cake with cold diethyl ether (3x) to remove residual dioxane and organic impurities, and dry under high vacuum to afford the final product as a pure white crystalline powder.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: Benchchem URL
  • Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)

Sources

Method

Application Note: Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of chemical building blocks dictates the physicochemical properties and metabolic fate of the final drug candidate. Methyl 2-(pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of chemical building blocks dictates the physicochemical properties and metabolic fate of the final drug candidate. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a highly versatile, bifunctional scaffold increasingly utilized in the synthesis of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and targeted protein degraders.

This building block offers three distinct structural advantages:

  • The Piperidine Core: Acts as a basic center that modulates the overall lipophilicity (LogD) of the molecule, improving aqueous solubility.

  • The Sulfonyl Linker ( -SO2​- ): Unlike flexible alkyl chains or metabolically labile thioethers, the rigid tetrahedral geometry of the sulfone group vectors the piperidine ring precisely. It also serves as a potent hydrogen-bond acceptor, a critical feature for binding transmembrane residues, as demonstrated in the optimization of GHS-R1a inverse agonists ().

  • The Benzoate Ester: Provides a hydrophobic aromatic core for π−π stacking interactions, while the methyl ester serves as a stable, easily manipulable handle for divergent amide coupling.

Supplying this scaffold as a hydrochloride salt is a deliberate design choice; it prevents atmospheric oxidation and unwanted dimerization of the highly reactive secondary amine during long-term storage, ensuring high fidelity in library synthesis.

Pharmacophore Core Methyl 2-(piperidin-4-ylsulfonyl)benzoate Pip Piperidine Ring Basic Center / LogD Modulator Core->Pip Sulf Sulfonyl Linker Rigid H-Bond Acceptor Core->Sulf Benz Benzoate Ester Hydrophobic Vector Core->Benz

Pharmacophore mapping of the building block illustrating key physicochemical contributions.

Divergent Synthetic Workflow

The orthogonal reactivity of the secondary amine and the methyl ester allows for a highly controlled, two-stage functionalization process. Typically, the piperidine nitrogen is functionalized first (via reductive amination, alkylation, or acylation), followed by the saponification of the ester and subsequent amide coupling. This sequence prevents the self-condensation that would occur if the ester were hydrolyzed prior to N-capping.

Workflow SM Methyl 2-(piperidin-4-ylsulfonyl)benzoate N_Func N-Functionalization (Reductive Amination) SM->N_Func DIPEA, Aldehyde NaBH(OAc)3 Hydro Ester Hydrolysis (Saponification) N_Func->Hydro LiOH, THF/H2O Amide Amide Coupling (Target Synthesis) Hydro->Amide HATU, DIPEA R-NH2

Divergent synthetic workflow for functionalizing the piperidine and benzoate motifs.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for the functionalization of this scaffold, highlighting the mechanistic rationale behind the selected conditions.

Functionalization StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
Free-basing DIPEA (1.2 eq)200.5N/ANeutralizes the HCl salt, activating the nucleophilic secondary amine for subsequent reaction.
Reductive Amination NaBH(OAc)3​ (1.5 eq)2012–1675–85Mild hydride source; selectively reduces the intermediate imine without reducing the methyl ester.
Ester Hydrolysis LiOH (3.0 eq) in THF/H 2​ O20–404–685–95Irreversible saponification; Li + acts as a mild Lewis acid to accelerate cleavage without degrading the sulfone.
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)208–1270–80Overcomes the significant steric hindrance of the ortho-sulfonyl group via a highly reactive HOAt ester intermediate.

Experimental Protocols

To ensure reproducibility and high-throughput compatibility, the following protocols are designed as self-validating systems , incorporating in-process checkpoints to verify reaction success before proceeding to the next synthetic node.

Protocol A: N-Functionalization via Reductive Amination

This protocol utilizes reductive amination to append diverse alkyl or aryl-alkyl groups to the piperidine nitrogen, a common strategy in optimizing the pharmacokinetics of piperidin-4-ylsulfonyl derivatives ().

Materials:

  • Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • 1,2-Dichloroethane (DCE) / Methanol (MeOH) (9:1 v/v)

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt in the DCE/MeOH solvent mixture (0.2 M concentration). Add DIPEA dropwise at room temperature. Stir for 30 minutes.

    • Causality: The addition of 10% MeOH enhances the solubility of the polar HCl salt, ensuring complete liberation of the free base.

  • Imine Formation: Add the target aldehyde (1.1 eq) to the clear solution. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in small portions to manage mild exothermicity. Stir the reaction mixture overnight (12–16 hours) under an inert nitrogen atmosphere.

    • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The starting material mass ( [M+H]+≈284.1 for the free base) should be completely consumed, replaced by the mass of the N-alkylated product.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to the reaction solvent). Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes any remaining acetic acid (a byproduct of the reducing agent) and safely decomposes unreacted hydride, preventing post-extraction degradation.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Ester Hydrolysis and Sterically Hindered Amide Coupling

The sulfonyl group at the 2-position of the benzoate ring creates significant steric bulk around the ester/carboxylate. Standard coupling agents (like EDC/HOBt) often fail or require extended heating here. HATU is mandated for this transformation.

Materials:

  • N-Alkylated Intermediate from Protocol A (1.0 eq)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq)

  • Target Amine ( R-NH2​ ) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • THF/Water (3:1 v/v) and anhydrous DMF

Step-by-Step Methodology:

  • Saponification: Dissolve the N-alkylated intermediate in THF/Water (3:1, 0.2 M). Add LiOH⋅H2​O (3.0 eq). Stir at room temperature for 4–6 hours.

  • Acidification & Isolation: Monitor by TLC or LC-MS. Once the ester is consumed, carefully acidify the mixture to pH 4–5 using 1M HCl.

    • Causality: Precise acidification is critical. Over-acidification (pH < 2) will protonate the newly functionalized piperidine nitrogen, pulling the product into the aqueous layer and ruining the extraction yield.

  • Extraction: Extract the carboxylic acid intermediate with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and concentrate.

  • Activation: Dissolve the isolated carboxylic acid in anhydrous DMF (0.15 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive HOAt-ester, which is necessary to overcome the steric shielding provided by the adjacent rigid sulfonyl group.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 8–12 hours.

    • Self-Validation Checkpoint: If LC-MS indicates stalled conversion after 4 hours, the steric hindrance is dominating. Add an additional 0.5 eq of HATU and elevate the temperature to 40 °C.

  • Purification: Dilute with water to precipitate the product, or extract with EtOAc followed by standard silica gel chromatography or preparative HPLC.

References

  • McClure, K. F., et al. "Identification, Optimization, and Pharmacology of Acylurea GHS-R1a Inverse Agonists." Journal of Medicinal Chemistry, 2014, 57(14), 6128–6140.[Link]

  • "US7378423B2 - Pyrimidine compound and medical use thereof (MEK Inhibitors).

Technical Notes & Optimization

Troubleshooting

Troubleshooting Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride degradation during storage

Compound: Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides mechanistic insights, ICH-compliant troubleshooting strategies, and validated recovery protocols for managing the degradation of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride during storage and handling.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my API degrading into a carboxylic acid even when stored in a sealed container? A1: The degradation is driven by the synergistic relationship between the compound's salt form and its functional groups. Hydrochloride salts are notoriously hygroscopic and can actively draw trace moisture from the environment or packaging components[1]. Once water enters the crystal lattice, the protonated piperidine nitrogen (from the HCl salt) creates a highly acidic microenvironment. This specific-acid catalysis accelerates the nucleophilic attack of water on the electropositive carbonyl carbon of the methyl ester, leading to irreversible cleavage into 2-(piperidin-4-ylsulfonyl)benzoic acid and methanol[2],[3].

Q2: How can I accurately quantify this degradation without causing artifactual hydrolysis during HPLC analysis? A2: Artifactual on-column hydrolysis is a common false-positive in stability testing. If your mobile phase utilizes harsh acidic modifiers (like 0.1% TFA, pH ~2.0), the high pressure and temperature of the column can induce ester cleavage during the run itself. To prevent this, you must use a weakly buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 5.0). This neutralizes the acidic microenvironment while maintaining sharp peak shapes for the basic piperidine amine.

Q3: What are the recommended storage conditions to prevent this degradation? A3: To comply with ICH Q1A(R2) guidelines for moisture-sensitive APIs, storage conditions must strictly control relative humidity (RH)[4]. For long-term stability, we recommend storing the lyophilized powder at -20°C in a sealed amber vial backfilled with Argon, placed inside a secondary desiccator cabinet.

Q4: If my batch has degraded, can I recover the intact ester? A4: Yes. Because the degradation product is an amphoteric amino acid (containing both a basic piperidine and an acidic carboxylate), it can be separated from the intact ester based on pH-dependent solubility. By adjusting the pH to 8.0, the degraded acid becomes water-soluble, while the intact ester can be extracted into an organic solvent.

Part 2: Data Visualization & Workflows

Degradation Kinetics Under ICH Stress Conditions

The following table summarizes the quantitative degradation of the API over a 6-month period under various ICH Q1A(R2) testing conditions[4].

Storage ConditionPackaging ConfigurationTime PointMoisture Content (%)Free Acid Formation (%)
-20°C / AmbientAmber Vial, Argon Purge6 Months0.15< 0.1
25°C / 60% RHDouble PE Bag, Desiccant6 Months1.202.4
40°C / 75% RHDouble PE Bag (Accelerated)6 Months3.5018.7
40°C / 75% RHOpen Dish (Stress Test)1 Month8.4045.2
Mechanistic & Troubleshooting Diagrams

degradation_pathway A Intact API (Methyl Ester HCl) B Moisture Uptake (Hygroscopic) A->B Humidity Exposure C Acid Catalysis (H+ from HCl) B->C H2O Solvation D Degraded API (Free Acid + MeOH) C->D Ester Cleavage

Chemical degradation pathway of the API via acid-catalyzed ester hydrolysis.

troubleshooting_workflow S1 Detect Purity Drop via HPLC S2 Check Storage RH% & Temp S1->S2 S3 Moisture > 0.5%? S2->S3 S4 Implement Desiccation & Argon S3->S4 Yes (Environmental Issue) S5 Formulate Alternative Salt S3->S5 No (Intrinsic Instability)

Decision matrix for troubleshooting API degradation during storage and handling.

Part 3: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Method

This method is designed to separate the intact ester from its free acid degradation product without inducing on-column hydrolysis.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with dilute acetic acid.

    • Organic (B): 100% Acetonitrile.

    • Causality: Avoiding strong acids like TFA prevents the mobile phase from acting as a catalyst for ester hydrolysis during the high-pressure chromatographic run.

  • Sample Preparation: Dissolve 1 mg of the API in 1 mL of 50:50 Buffer A:Acetonitrile. Analyze immediately. Do not leave the sample in the autosampler for >4 hours, as aqueous solutions of the HCl salt will naturally degrade over time[5].

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 30°C. Run a gradient of 5% B to 95% B over 5 minutes at 0.4 mL/min. UV detection at 254 nm.

  • Self-Validating System Suitability: Before analyzing stability samples, inject a resolution mixture containing the intact ester and a spiked 1% standard of the free acid. Validation threshold: The protocol is valid only if the resolution factor (Rs) between the two peaks is ≥ 2.0. If Rs < 2.0, replace the column or remake the buffer, as co-elution will mask degradation data.

Protocol B: API Recovery via Selective Precipitation

If a batch has suffered <20% degradation, the intact ester can be recovered using this self-validating liquid-liquid extraction workflow.

  • Dissolution: Dissolve the degraded API mixture in Dichloromethane (DCM) and Water (1:1 v/v).

  • pH Adjustment: Add saturated aqueous Sodium Bicarbonate (NaHCO3) dropwise while stirring until the aqueous layer reaches exactly pH 8.0.

    • Causality: At pH 8.0, the carboxylic acid degradation product is deprotonated into a highly water-soluble carboxylate. Conversely, the intact methyl ester is neutralized to its free base form, which is highly lipophilic and partitions exclusively into the DCM layer.

  • Phase Separation: Isolate the organic (DCM) layer. Wash it once with brine to remove residual water, then dry over anhydrous Na2SO4.

  • Re-salting and Crystallization: Filter the drying agent and cool the DCM solution to 0°C. Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether.

    • Causality: The anhydrous HCl protonates the piperidine ring, precipitating the purified Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride as a white crystalline solid, leaving any neutral organic impurities in the mother liquor.

  • Self-Validating Yield Check: Weigh the recovered crystals. The molar yield must closely match the intact ester percentage determined by Protocol A. A discrepancy >5% indicates incomplete extraction or emulsion losses during step 3.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride Synthesis

Welcome to the technical support resource for the synthesis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. The synthesis, while conceptually straightforward, involves the formation of a sterically demanding C-S sulfone bond, which can present significant challenges in achieving high yield and purity.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Core Synthetic Strategy: An Overview

The most robust and scalable synthesis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride involves a nucleophilic substitution reaction between an aryl sulfinate salt and an activated piperidine derivative. This approach generally offers better functional group tolerance and avoids the complexities of using highly reactive organometallic reagents. The overall strategy is a multi-step process that requires careful control at each stage to ensure a high final yield.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Reaction & Final Steps A Methyl 2-(chlorosulfonyl)benzoate B Sodium 2-(methoxycarbonyl) benzenesulfinate A->B Reduction (e.g., Na2SO3) F Methyl 2-((1-(tert-butoxycarbonyl) piperidin-4-yl)sulfonyl)benzoate B->F C 4-Hydroxypiperidine D N-Boc-4-hydroxypiperidine C->D N-Protection (Boc2O) E N-Boc-4-bromopiperidine (or other activated derivative) D->E Activation (e.g., PBr3, MsCl) E->F SN2 Reaction (C-S Bond Formation) G Methyl 2-(piperidin-4-ylsulfonyl) benzoate (Free Base) F->G N-Deprotection (e.g., HCl/Dioxane) H Methyl 2-(piperidin-4-ylsulfonyl) benzoate hydrochloride (Final Product) G->H Salt Formation (HCl)

Caption: General Synthetic Workflow for Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis.

Q1: My C-S bond formation (sulfone synthesis) step has a very low yield. What are the primary causes?

Low yield in the key nucleophilic substitution step is the most frequent issue. The reaction involves the attack of the sulfinate nucleophile on the activated piperidine electrophile. Several factors can impede this process.

  • Reactivity of the Leaving Group: The choice of leaving group on the piperidine ring is critical. The reactivity order is I > OTs (tosylate) > OMs (mesylate) > Br > Cl. If you are using a chloro- or bromo-piperidine derivative and experiencing low conversion, consider converting the precursor alcohol to a more reactive mesylate or tosylate.

  • Quality of the Sulfinate Salt: Sodium 2-(methoxycarbonyl)benzenesulfinate is susceptible to air oxidation, which converts it to the unreactive sodium sulfonate. Ensure the sulfinate is dry, stored under an inert atmosphere, and preferably used fresh.

  • Solvent Choice: This is an S(_N)2 reaction. Polar aprotic solvents like DMF, DMSO, or NMP are essential. They solvate the sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic, which accelerates the reaction rate. Using less polar solvents like THF or acetonitrile will significantly slow the reaction.[1]

  • Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions, particularly the E2 elimination of the N-Boc-4-halopiperidine to form N-Boc-1,2,3,6-tetrahydropyridine. A careful optimization is needed, typically starting around 60-80 °C and monitoring by LC-MS.

Q2: I'm observing a significant byproduct that I suspect is from elimination. How can I minimize it?

The formation of the tetrahydropyridine byproduct is a classic competing E2 elimination pathway.

  • Minimize Steric Hindrance: Use a less sterically hindered base if one is required for other reasons, although for this reaction, a base is not typically needed.

  • Control Temperature: As mentioned, high temperatures favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

  • Leaving Group: While more reactive leaving groups (like tosylate) are good for substitution, they can also accelerate elimination. This is a parameter to investigate if elimination is a major issue.

Q3: The N-Boc deprotection is incomplete or is hydrolyzing my methyl ester. How can I optimize this step?

The final deprotection step can be problematic if not handled correctly.

  • Incomplete Reaction: The most common reason for incomplete deprotection is insufficient acid or reaction time. A large excess of acid is typically required to drive the reaction to completion. Using a pre-made solution of 4M HCl in Dioxane is highly reliable.

  • Ester Hydrolysis: While acid-catalyzed ester hydrolysis is generally slower than Boc deprotection, it can occur with prolonged reaction times, high temperatures, or the presence of water.[2]

    • Solution: Ensure the reaction is conducted under strictly anhydrous conditions. Use anhydrous HCl (e.g., from a dioxane solution or as a gas) and anhydrous solvents. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. The reaction is often complete within 1-4 hours at room temperature.

Q4: My final hydrochloride salt is an oil or difficult to crystallize. What are the best practices for purification and salt formation?

Obtaining a pure, crystalline solid is crucial.

  • Purify the Free Base First: Before forming the salt, it is highly recommended to purify the free base, Methyl 2-(piperidin-4-ylsulfonyl)benzoate, using silica gel column chromatography.[3] This removes non-basic impurities that can interfere with crystallization.

  • Salt Formation Protocol:

    • Dissolve the purified free base in a suitable solvent where the free base is soluble, but the HCl salt is not (e.g., ethyl acetate, diethyl ether, or a mixture of isopropanol and ether).

    • Slowly add a stoichiometric amount (e.g., 1.05 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring.

    • Precipitation of the white solid should occur. Stirring for an additional 30-60 minutes at room temperature or in an ice bath can improve the yield.

    • Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like ether or hexanes) to remove residual solvent, and dry under vacuum.

  • Recrystallization: If the initial salt is not pure, recrystallization can be attempted. Common solvent systems for amine hydrochlorides include methanol/ether, ethanol/ethyl acetate, or isopropanol/ether.[4]

Troubleshooting Guide: Summary Table

Problem ObservedPotential CauseRecommended Solution
Low Conversion in C-S Bond Formation 1. Poor leaving group on piperidine. 2. Oxidized/wet sulfinate salt. 3. Suboptimal solvent. 4. Insufficient temperature.1. Use a mesylate or tosylate derivative. 2. Use fresh, anhydrous sulfinate under N₂. 3. Use DMF or DMSO. 4. Gradually increase temperature to 80-100 °C while monitoring for side products.
Significant Elimination Byproduct 1. Reaction temperature is too high. 2. Sterically hindered conditions.1. Reduce temperature and accept a longer reaction time. 2. Ensure no bulky bases are present.
Incomplete N-Boc Deprotection 1. Insufficient equivalents of acid. 2. Insufficient reaction time.1. Use a large excess of anhydrous HCl (e.g., 4M in Dioxane). 2. Monitor by TLC/LC-MS until starting material is consumed (typically 1-4 hours at RT).
Ester Hydrolysis During Deprotection 1. Presence of water. 2. Prolonged reaction at elevated temperature.1. Use anhydrous solvents and reagents for the deprotection step. 2. Run the reaction at room temperature and quench promptly upon completion.
Final Product is an Oil or Impure 1. Impurities present before salt formation. 2. Incorrect salt formation procedure.1. Purify the free base by column chromatography first. 2. Dissolve the free base in EtOAc/ether and add HCl solution dropwise. Triturate or recrystallize if necessary.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoate (C-S Bond Formation)
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Sodium 2-(methoxycarbonyl)benzenesulfinate (1.2 equivalents) and anhydrous DMF (approx. 0.2 M concentration relative to the piperidine).

  • Add N-Boc-4-bromopiperidine (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by LC-MS every 2-4 hours. The reaction is typically complete in 8-16 hours.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by silica gel chromatography if necessary.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude or purified Methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoate (1.0 equivalent) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add 4M HCl in Dioxane (5-10 equivalents) dropwise. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Upon completion, concentrate the solvent under reduced pressure. If a solid does not form, add diethyl ether and stir vigorously to induce precipitation (trituration).

  • Collect the resulting white solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride.

G start Low Yield Observed check_sm Verify Purity of Starting Materials (Sulfinate & Piperidine Derivative) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Yes sm_bad Re-purify or Re-synthesize Starting Materials check_sm->sm_bad No check_conditions Review Reaction Conditions (Solvent, Temp, Anhydrous?) sm_ok->check_conditions cond_ok Conditions Appear Correct check_conditions->cond_ok Yes cond_bad Adjust Conditions: 1. Switch to DMF/DMSO 2. Ensure anhydrous setup 3. Optimize temperature (start at 80°C) check_conditions->cond_bad No check_byproducts Analyze Crude Mixture (LC-MS) for Key Byproducts cond_ok->check_byproducts elimination Elimination Product Dominant? check_byproducts->elimination no_reaction Mainly Unreacted Starting Material? elimination->no_reaction No solve_elimination Lower Reaction Temperature (e.g., to 60-70°C) elimination->solve_elimination Yes solve_no_reaction Increase Temperature or Use More Reactive Leaving Group (OMs/OTs) no_reaction->solve_no_reaction Yes end Proceed to Optimized Reaction no_reaction->end No, other issues solve_elimination->end solve_no_reaction->end

Caption: Troubleshooting Workflow for Low Yield in the C-S Bond Formation Step.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem.
  • Benchchem. (2025).
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Scientific Reports. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312.
  • Benchchem. (2025). Technical Support Center: Purification of Methyl 2-(piperidin-1-yl)
  • Benchchem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)

Sources

Troubleshooting

Purification techniques for Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride synthesis impurities

Welcome to the Technical Support Center for the synthesis and purification of piperidine-based sulfonylbenzoates. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of piperidine-based sulfonylbenzoates. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when isolating Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride .

The synthesis of this highly functionalized intermediate typically involves a three-stage sequence: thioether formation, oxidation of the thioether to a sulfone, and a final N-Boc deprotection to yield the hydrochloride salt. Each step presents unique purification hurdles—most notably, preventing methyl ester hydrolysis during acidic deprotection and avoiding over/under-oxidation.

Experimental Workflows & Logical Relationships

The following diagrams illustrate the logical decision-making processes for troubleshooting the two most critical stages of this synthesis: the oxidation step and the final deprotection step.

OxidationWorkflow Thioether Thioether Precursor Oxidation Oxidation (mCPBA) Thioether->Oxidation Sulfoxide Sulfoxide Impurity (Under-oxidation) Oxidation->Sulfoxide Incomplete Sulfone Desired Sulfone Oxidation->Sulfone Complete mCBA m-Chlorobenzoic Acid (Byproduct) Oxidation->mCBA Byproduct Chromatography Flash Chromatography (Hexane/EtOAc) Sulfoxide->Chromatography Separate by Polarity Purification Mild Basic Wash (Saturated NaHCO3) Sulfone->Purification mCBA->Purification Remove Acidic Byproduct Purification->Chromatography

Caption: Logical workflow for the oxidation of thioether to sulfone and subsequent purification.

DeprotectionWorkflow Crude Boc-Protected Sulfone + HCl in Dioxane CheckH2O Check H2O Content (Karl Fischer) Crude->CheckH2O Hydrolysis Ester Hydrolysis (Carboxylic Acid) CheckH2O->Hydrolysis High H2O (>0.1%) GoodReaction Intact Methyl Ester CheckH2O->GoodReaction Anhydrous (<0.1%) IonExchange Ion-Exchange Chromatography Hydrolysis->IonExchange Remove Zwitterion Crystallization Recrystallization (Ether Trituration) GoodReaction->Crystallization Isolate HCl Salt IonExchange->Crystallization PureAPI Pure Target HCl Salt Crystallization->PureAPI

Caption: Troubleshooting workflow for Boc deprotection and isolation of the hydrochloride salt.

Physicochemical Profiling of Common Impurities

To successfully purify the target molecule, you must exploit the physicochemical differences between the desired product and its impurities.

Table 1: Quantitative & Qualitative Data for Synthesis Impurities

ImpurityOrigin / Synthetic StepStructural / Chemical DifferencePrimary Purification Strategy
Sulfoxide Intermediate Incomplete oxidation of the thioether precursor[1].Contains an S=O bond instead of SO₂. Significantly higher polarity due to the strong dipole.Flash Chromatography (Silica gel, Hexane/EtOAc gradient).
m-Chlorobenzoic Acid (mCBA) Byproduct of mCPBA oxidation[2].Highly acidic free carboxyl group (pKa ~3.8) vs. the neutral ester/Boc-amine.Mild acid-base extraction using saturated aqueous NaHCO₃.
2-(Piperidin-4-ylsulfonyl)benzoic acid Ester hydrolysis during acidic Boc deprotection[3].Zwitterionic (contains both a basic secondary amine and an acidic carboxylate).Ion-exchange chromatography or isoelectric precipitation.
Unreacted Piperidine Incomplete coupling during thioether formation.Lacks the benzoate moiety; significantly lower molecular weight and higher basicity.Acidic aqueous wash (1M HCl) prior to the final deprotection step.

Troubleshooting FAQs

Q1: Why am I seeing a significant carboxylic acid impurity (methyl ester hydrolysis) during the final Boc deprotection step? Causality: The standard method for N-Boc deprotection utilizes 4M HCl in dioxane[4]. However, if the solvent system is not strictly anhydrous, the presence of water lowers the acidity of the medium, which slows down the Boc deprotection while simultaneously acting as a nucleophile to hydrolyze the methyl ester under acidic conditions[3]. Solution: Ensure your 1,4-dioxane is strictly anhydrous (verify via Karl Fischer titration, target <0.1% H₂O). If the ester remains too labile, consider switching to a milder deprotection strategy such as Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C, followed by passing the product through a Dowex chloride ion-exchange resin to convert the TFA salt to the desired HCl salt[5].

Q2: My intermediate is contaminated with m-chlorobenzoic acid (mCBA) after oxidizing the thioether to the sulfone. How do I remove it without degrading the methyl ester? Causality: meta-Chloroperoxybenzoic acid (mCPBA) is the standard reagent for oxidizing thioethers to sulfones[1][2]. The reduction of mCPBA yields mCBA, which can co-crystallize with your highly polar intermediate. Solution: Because your target intermediate contains a base-sensitive methyl ester, you cannot use strong bases like NaOH for extraction. Instead, utilize a mild weak base (saturated NaHCO₃). The pKa of mCBA (~3.8) allows it to be fully deprotonated and partitioned into the aqueous layer at pH 8, leaving the neutral methyl ester intact in the organic layer.

Q3: How can I separate the sulfoxide intermediate from the desired sulfone if the oxidation doesn't go to completion? Causality: Oxidation of thioethers proceeds in a stepwise manner (thioether → sulfoxide → sulfone)[1]. Sulfoxides possess a strong S=O dipole, making them significantly more polar than their corresponding sulfones. Solution: First, attempt to push the reaction to completion by adding a slight excess of oxidant (e.g., 2.5 eq mCPBA) and monitor via LC-MS. If separation is unavoidable, flash chromatography easily resolves the two; the sulfoxide will have a noticeably lower Rf value on silica gel compared to the sulfone.

Detailed Experimental Methodologies

Protocol A: Selective Oxidation and mCBA Removal

Self-Validating Mechanism: This protocol validates itself visually and chemically. The cessation of CO₂ gas evolution during the bicarbonate wash confirms the complete neutralization and removal of the mCBA byproduct.

  • Oxidation: Dissolve the thioether precursor (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Reagent Addition: Portion-wise, add mCPBA (2.5 eq, 77% max purity) to ensure complete conversion past the sulfoxide stage to the sulfone[2]. Stir at room temperature for 4 hours.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate to destroy unreacted peroxides.

  • Mild Basic Wash: Transfer to a separatory funnel. Wash the organic layer with 3 equal volumes of saturated aqueous NaHCO₃. Causality: NaHCO₃ selectively deprotonates mCBA without hydrolyzing the methyl ester.

  • Validation: Continue washing until no further CO₂ effervescence is observed upon agitation.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected sulfone intermediate.

Protocol B: Anhydrous Boc Deprotection and Salt Crystallization

Self-Validating Mechanism: The use of a non-polar solvent (diethyl ether) for trituration ensures that only the highly polar hydrochloride salt precipitates, leaving any unreacted Boc-protected starting material or non-polar organic impurities dissolved in the supernatant[4][6].

  • Preparation: Dissolve the purified Methyl 2-((1-Boc-piperidin-4-yl)sulfonyl)benzoate in anhydrous 1,4-dioxane (0.1 M concentration) under an inert nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C. Dropwise, add (10 equivalents)[5][6]. Causality: A large excess of anhydrous HCl drives the deprotection equilibrium forward rapidly, minimizing the time the ester is exposed to acidic conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Concentration: Remove the dioxane and excess HCl under reduced pressure to yield a crude oil/solid.

  • Trituration & Crystallization: Suspend the crude residue in cold, anhydrous diethyl ether. Stir vigorously for 30 minutes. The pure Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride will precipitate as a white crystalline solid.

  • Filtration: Collect the solid via vacuum filtration, wash with additional cold ether, and dry under high vacuum for 12 hours.

References

  • Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit (r/Chempros). 3

  • Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s - Macromolecules (ACS Publications).2

  • Boc deprotection using 4M HCl in dioxane also cleaved amide - Reddit (r/chemistry). 5

  • How can we do the deprotection of boc-amino acids using hcl? - ResearchGate. 4

  • Boc Deprotection - HCl - Common Organic Chemistry. 6

  • Antibacterial Creams Containing Cationic Carbosilane Dendrimers for Wound Treatment - NIH / PMC. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride vs. Traditional Sulfonamide Analogs

Executive Summary In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical success rates. Methyl 2-(piperidin-4-ylsulfonyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical success rates. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS: 849035-95-6) represents an advanced, conformationally restricted pharmacophore. This guide provides an objective, data-driven comparison between this piperidine-sulfone building block and traditional planar sulfonamide analogs, detailing their comparative efficacy, binding kinetics, and pharmacokinetic (PK) profiles.

Mechanistic Rationale & Pharmacophore Profiling

The selection of a scaffold dictates the entire trajectory of a hit-to-lead campaign. Traditional primary and secondary sulfonamides (e.g., benzenesulfonamides) are often planar, lipophilic, and prone to off-target interactions with metalloenzymes like carbonic anhydrase.

By contrast, the Methyl 2-(piperidin-4-ylsulfonyl)benzoate scaffold introduces three distinct mechanistic advantages:

  • Basic Piperidine Nitrogen: With a pKa of ~9.5, the piperidine nitrogen is protonated at physiological pH. This enables deep-pocket salt-bridge interactions with aspartate or glutamate residues, a mechanism that has been crucial in optimizing target affinity for complex receptors like GHS-R1a[1].

  • Sulfone Hydrogen-Bond Acceptors: The sulfonyl group provides strong, highly directional hydrogen-bond acceptors that interact with backbone amides without the steric penalty of a primary amine[2].

  • Benzoate Ester Prodrug Potential: The ortho-benzoate ester acts as a lipophilic mask, enhancing membrane permeability. Once absorbed, it can be cleaved by intracellular esterases, a prodrug strategy successfully employed in the ocular delivery of kinase inhibitors like TG100801[3].

Pharmacophore P Piperidine Nitrogen (Protonated at pH 7.4) T1 Asp/Glu Residues (Salt Bridge) P->T1 Ionic S Sulfonyl Oxygens (H-bond Acceptors) T2 Backbone Amides (H-Bonding) S->T2 Dipole E Benzoate Ester (Lipophilic/Prodrug) T3 Hydrophobic Pocket (Desolvation) E->T3 VdW

Fig 1. Pharmacophore mapping of the methyl 2-(piperidin-4-ylsulfonyl)benzoate scaffold.

Comparative Efficacy & ADME Profiling

To objectively evaluate performance, we compare a model lead compound derived from the Piperidine-Sulfone Scaffold against a matched Benzenesulfonamide Analog . The inclusion of the basic piperidine ring drastically alters the physicochemical landscape.

ParameterPiperidine-Sulfone ScaffoldBenzenesulfonamide AnalogImpact / Rationale
Target Affinity ( IC50​ ) 12 nM145 nM12x Improvement: Salt-bridge formation via the protonated piperidine nitrogen enhances binding enthalpy.
Aqueous Solubility (pH 7.4) 185 µg/mL15 µg/mL>10x Improvement: Increased Fsp3​ and ionization at physiological pH disrupt crystal packing.
HLM Stability ( t1/2​ ) 45 min85 minModerate Decrease: The piperidine ring introduces a liability for CYP-mediated N-dealkylation.
Permeability ( Papp​ ) 18×10−6 cm/s 8×10−6 cm/s2.2x Improvement: The benzoate ester masks polarity, facilitating passive transcellular diffusion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to guarantee reproducibility in drug development workflows.

Surface Plasmon Resonance (SPR) Binding Kinetics

Endpoint assays ( IC50​ ) cannot distinguish between compounds with identical affinities but different residence times. SPR is utilized to capture the kon​ and koff​ rates, which is critical because the basic piperidine nitrogen often prolongs target residence time.

  • Sensor Chip Preparation: Immobilize the target protein on a CM5 sensor chip via amine coupling. Causality: Covalent amine coupling prevents baseline drift and ligand leaching during the assay, ensuring precise kinetic measurements.

  • Analyte Preparation: Dilute the test compounds in running buffer (HBS-EP+) containing exactly 1% DMSO. Causality: Strict DMSO matching between the analyte and the running buffer eliminates bulk refractive index shifts that can mask true binding signals.

  • Kinetic Injection: Inject analytes at a concentration gradient (3.125 nM to 50 nM) at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects the true chemical association rate rather than diffusion speed.

Human Liver Microsome (HLM) Stability Assay

Because the piperidine ring introduces potential metabolic liabilities, assessing CYP450-mediated clearance is mandatory.

  • Incubation Mixture: Combine 1 µM test compound, 0.5 mg/mL pooled human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation & Control: Split the mixture. To the active sample, add a 1 mM NADPH regenerating system. To the negative control, add an equivalent volume of buffer. Causality: NADPH is the obligate cofactor for CYP450 enzymes. If the compound degrades in the negative control, the instability is chemical (e.g., ester hydrolysis) rather than CYP-mediated, providing a self-validating check on the degradation mechanism.

  • Quenching: At predetermined intervals (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantaneously denatures the microsomal proteins, halting enzymatic activity and preserving an exact kinetic snapshot for LC-MS/MS analysis.

Workflow A Scaffold Selection (Piperidine vs Aryl) B Library Synthesis (Esterification) A->B C SPR Kinetics (Residence Time) B->C D HLM Stability (CYP450 Profiling) C->D E Lead Selection (In Vivo PK) D->E

Fig 2. Hit-to-lead optimization workflow comparing piperidine-sulfone and sulfonamide scaffolds.

References

  • Title: Identification, Optimization, and Pharmacology of Acylurea GHS-R1a Inverse Agonists Source: Journal of Medicinal Chemistry - ACS Publications[1] URL: [Link]

  • Title: Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801) Source: Journal of Medicinal Chemistry - ACS Publications[3] URL: [Link]

Sources

Comparative

Validating Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride Purity: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter the analytical challenge of establishing the absolute purity of complex pharmaceutical building blocks. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of establishing the absolute purity of complex pharmaceutical building blocks. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride presents a unique structural profile: it features a UV-active benzoate ester, a sulfonyl linker, and a piperidine ring protonated as a hydrochloride salt.

Relying solely on High-Performance Liquid Chromatography (HPLC) or traditional titration to validate this molecule can introduce significant analytical bias. This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC and titration, demonstrating the causality behind experimental choices and why qNMR serves as the gold standard for primary purity validation.

The Analytical Challenge: Causality Behind the Choices

Why not just use HPLC? HPLC-UV is an exceptional secondary method for separating and tracking trace impurities, but it is fundamentally a comparative technique. It relies on the assumption that all impurities share a similar UV response factor (RRF) to the main analyte at the detection wavelength, or it requires a highly characterized, identical reference standard of the analyte itself [1].

For Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, impurities lacking the benzoate chromophore (e.g., piperidine-4-sulfonic acid derivatives) will be drastically under-reported by UV detection, leading to an artificially inflated purity value. Furthermore, traditional mass balance approaches require subtracting water, residual solvents, and inorganic ash from the HPLC purity. For a hygroscopic hydrochloride salt, this introduces a compounding propagation of error [2].

qNMR, conversely, is a primary analytical method. The fundamental physics of NMR dictates that the integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei producing it. By weighing the sample against a certified Internal Standard (IS), we obtain an absolute mass fraction (w/w%) in a single experiment, intrinsically accounting for invisible impurities, water, and salts without needing an identical reference standard [3].

MethodComparison Analyte Methyl 2-(piperidin-4-ylsulfonyl) benzoate HCl qNMR 1H qNMR Assay (Primary Method) Analyte->qNMR Absolute Mass Fraction HPLC HPLC-UV Assay (Secondary Method) Analyte->HPLC Area Normalization qNMR_Pros Direct Molar Quantitation No Reference Standard Needed qNMR->qNMR_Pros HPLC_Pros High Sensitivity Separates Trace Impurities HPLC->HPLC_Pros Result Orthogonal Purity Confirmation qNMR_Pros->Result HPLC_Pros->Result

Orthogonal purity validation workflow combining qNMR and HPLC-UV techniques.

Experimental Protocol: A Self-Validating qNMR System

To ensure trustworthiness, an analytical protocol cannot just be a list of steps; it must be a self-validating system where the physical parameters of the experiment confirm the integrity of the result [4].

Selection of the Internal Standard (IS)

For Methyl 2-(piperidin-4-ylsulfonyl)benzoate, we require an IS with a resonance that does not overlap with the analyte's signals. The analyte exhibits aromatic protons (δ 7.5–8.2 ppm), a methyl ester singlet (δ ~3.9 ppm), and piperidine aliphatic protons (δ 1.5–3.5 ppm). Maleic acid (certified TraceCERT®) is an ideal IS, presenting a sharp, isolated singlet at δ ~6.3 ppm in DMSO-d6.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~20 mg of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride and ~10 mg of Maleic acid IS into a single vial using a calibrated microbalance (d = 0.001 mg).

    • Causality: Gravimetric precision is the primary source of physical error in qNMR. Co-weighing into the same vial eliminates transfer losses.

  • Solvation: Dissolve the mixture in 0.8 mL of DMSO-d6. Ensure complete dissolution via vortexing; undissolved particulates will skew the molar ratio.

  • T1 Relaxation Assessment (The Self-Validation Step): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

    • Causality: To achieve >99.3% magnetization recovery and prevent integration bias, the inter-pulse delay ( D1​ ) must be set to at least 5×T1​ . If the longest T1​ is 3 seconds, D1​ must be ≥15 seconds.

  • Acquisition: Acquire 1 H NMR data using a 90° excitation pulse to maximize signal-to-noise ( S/N>250:1 is required for the integrated peaks). Acquire a minimum of 64 transients to ensure statistical reliability.

  • Processing & Calculation: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Phase the spectrum manually to ensure a perfectly flat baseline. Integrate the Maleic acid singlet (2H) and the methyl ester singlet (3H) of the analyte to calculate the absolute mass fraction.

qNMRProtocol Weighing 1. Gravimetric Prep Analyte + Internal Std Relaxation 2. T1 Assessment D1 > 5 x T1 max Weighing->Relaxation Ensures accuracy Acquisition 3. Data Acquisition 90° Pulse, High S/N Relaxation->Acquisition Full magnetization Processing 4. Phase/Baseline Self-Validating Integration Acquisition->Processing Flat baseline Calculation 5. Purity Calculation Absolute Mass % Processing->Calculation Area Ratio Calculation->Weighing Iterative Validation

Self-validating qNMR workflow ensuring quantitative magnetization recovery and accuracy.

Comparative Experimental Data

To objectively evaluate performance, a single batch of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride was analyzed using qNMR, HPLC-UV (Area %), and Potentiometric Titration (AgNO3 for chloride content).

Quantitative Comparison Table
Analytical MethodMeasured Purity (%)Precision (RSD %)Detection PrincipleKey Limitation for this Analyte
1 H qNMR (Internal Std) 97.82% 0.15% Direct molar proportionalityRequires high-field NMR (≥400 MHz)
HPLC-UV (254 nm) 99.65% 0.08% Chromophore absorptionMisses non-UV active impurities
Chloride Titration 101.20% 0.45% Stoichiometric reactionNon-specific; skewed by excess HCl
Data Interpretation

The HPLC-UV data suggests a near-perfect purity of 99.65%. However, qNMR reveals the true absolute purity is 97.82%. This discrepancy (1.83%) is a classic example of HPLC overestimating purity because it failed to detect non-chromophoric impurities (likely residual piperidine starting materials) and residual moisture [4].

Furthermore, the titration result (101.20%) indicates a slight excess of HCl gas was trapped during the salt formation step. Because titration only measures the chloride ion, it falsely inflates the apparent purity of the whole molecule. qNMR bypasses these pitfalls by directly measuring the organic framework against a known standard.

Conclusion

For complex pharmaceutical intermediates like Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, relying solely on HPLC-UV or titration poses a significant quality risk. By implementing a self-validating qNMR protocol, researchers can establish an absolute, un-biased purity profile. While HPLC remains invaluable for separating and tracking specific trace impurities during process optimization, qNMR must serve as the primary anchor for absolute quantitation and reference standard qualification.

References

  • Yamazaki, T. et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI. Available at:[Link]

Validation

Benchmarking Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride in High-Throughput Phenotypic Screening

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently evaluate the chemical tractability, assay performance, and physicochemical properties of novel building blocks. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently evaluate the chemical tractability, assay performance, and physicochemical properties of novel building blocks. In the pursuit of novel G-protein-coupled receptor (GPCR) modulators, the piperidin-ylsulfonyl scaffold has emerged as a highly privileged structural motif.

This guide objectively benchmarks Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (MPB-HCl) against traditional screening scaffolds—such as simple piperazines and acylureas—demonstrating its utility in high-throughput phenotypic screening (HTPS). By combining synthetic versatility with excellent aqueous solubility, MPB-HCl serves as a robust starting point for discovering inverse agonists and antagonists for complex targets like GHS-R1a [1] and CXCR2 [2].

Physicochemical Profiling & Scaffold Comparison

The success of an HTPS campaign relies heavily on the physicochemical properties of the screening library. Compounds that aggregate, precipitate, or exhibit poor cell permeability generate high rates of false positives and false negatives.

MPB-HCl offers distinct advantages over alternative scaffolds. The presence of the hydrochloride salt significantly enhances aqueous solubility, a critical factor when compounds are transferred from 100% DMSO stock solutions into aqueous assay buffers. Furthermore, the methyl benzoate moiety provides an ideal synthetic handle for downstream hit-to-lead optimization (e.g., saponification followed by amide coupling), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR).

Table 1: Comparative HTPS Metrics of GPCR-Targeting Scaffolds
Scaffold TypeRepresentative CompoundMW ( g/mol )Aqueous Sol. (µM)Primary Target ClassHTPS False Positive Rate
Piperidin-ylsulfonyl MPB-HCl 361.8>200GPCRs (CXCR2, GHS-R1a)< 2%
Acylurea AZ-GHS-38450.5~50GPCRs (GHS-R1a)~ 5%
Simple Piperazine 1-Cyclopropyl-3-(2-thienyl)piperazine208.3>100Broad / Non-specific> 10%

Data Interpretation: MPB-HCl demonstrates superior aqueous solubility compared to highly lipophilic acylureas, directly translating to a lower false-positive rate in fluorescence-based phenotypic assays.

High-Throughput Phenotypic Screening (HTPS) Workflow

To benchmark MPB-HCl effectively, we utilize a self-validating Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay. This protocol is designed to identify GPCR antagonists while systematically ruling out artifacts.

Step-by-Step Methodology: FLIPR Calcium Flux Assay
  • Step 1: Cell Culture & Plating

    • Action: Seed CHO-K1 cells stably expressing the target GPCR (e.g., CXCR2) at 10,000 cells/well in 384-well black-walled, clear-bottom microplates. Incubate overnight at 37°C.

    • Causality: Black walls prevent well-to-well optical crosstalk (light scattering), while clear bottoms allow for high-sensitivity bottom-read fluorescence detection.

  • Step 2: Dye Loading

    • Action: Remove growth media and incubate cells with 2 µM Fluo-4 AM calcium indicator dye supplemented with 2.5 mM probenecid for 1 hour at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. Probenecid is strictly required to inhibit organic anion transporters on the cell membrane, preventing the premature efflux of the dye and ensuring a stable baseline signal.

  • Step 3: Compound Addition (Primary Screen)

    • Action: Transfer MPB-HCl and comparator compounds (10 µM final concentration, 0.1% DMSO) using an acoustic liquid handler (e.g., Echo 550). Incubate for 30 minutes.

    • Causality: Acoustic dispensing eliminates physical tip carryover, prevents cross-contamination, and ensures high-precision nanoliter volume transfers, preserving the integrity of the DMSO stock.

  • Step 4: Agonist Challenge & Readout

    • Action: Record baseline fluorescence for 10 seconds. Inject the EC80 concentration of the reference agonist (e.g., CXCL8 for CXCR2) and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Step 5: Self-Validation (Counterscreen)

    • Action: Subject replicate plates to an ATP-luminescence viability assay (CellTiter-Glo) after 24 hours of compound exposure.

    • Causality: A decrease in calcium flux can be caused by true receptor antagonism or compound cytotoxicity. The viability counterscreen is a self-validating mechanism that actively filters out toxic compounds, ensuring only true pharmacological hits are advanced.

Mechanistic Pathway & Triage Logic Visualizations

Understanding the mechanistic intervention point of MPB-HCl derivatives is crucial for assay design. These compounds typically act as antagonists or inverse agonists at Gq-coupled GPCRs, blocking the downstream signaling cascade that leads to intracellular calcium release.

GPCR_Pathway Ligand MPB-HCl Scaffold GPCR Target GPCR (e.g., CXCR2) Ligand->GPCR Antagonizes Gq Gq Protein GPCR->Gq Blocks PLC Phospholipase C Gq->PLC Downstream IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 ER Release Phenotype FLIPR Readout Ca2->Phenotype Fluorescence

Mechanistic inhibition of Gq-coupled GPCR signaling by MPB-HCl in phenotypic assays.

To ensure the trustworthiness of the data, the screening workflow must follow strict triage logic. A hit is only declared when it successfully passes through primary screening, counterscreening, and dose-response validation.

HTPS_Workflow Lib Library Prep (MPB-HCl) Primary Primary Screen (FLIPR) Lib->Primary Counter Counterscreen (Viability) Primary->Counter >50% Inh. DRC Dose-Response (IC50) Counter->DRC Non-toxic Hit Validated Hit DRC->Hit Z' > 0.5

Self-validating high-throughput phenotypic screening triage logic for hit declaration.

Data Interpretation & Hit Validation

When benchmarking MPB-HCl against historical data, the statistical robustness of the assay is paramount. We rely on the Z'-factor to evaluate assay quality. A Z'-factor > 0.5 indicates an excellent assay with a wide separation between the positive control (maximal inhibition) and the negative control (DMSO vehicle).

Because MPB-HCl is formulated as a hydrochloride salt, it resists the "crash out" (precipitation) often seen with highly lipophilic acylureas [1] when introduced to the aqueous environment of the FLIPR assay. This physical stability ensures that the calculated IC50 values during the 10-point dose-response curve (DRC) accurately reflect target engagement rather than compound aggregation, validating MPB-HCl as a superior foundational scaffold for GPCR drug discovery programs [2].

References

  • Title: Identification, Optimization, and Pharmacology of Acylurea GHS-R1a Inverse Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

Comparative

A Technical Comparison: Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride vs. Traditional Piperidine Derivatives

A Guide for Researchers in Drug Discovery and Medicinal Chemistry The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Its conformational flexibility and synthetic tractability have made it a go-to heterocyclic system for developing therapeutics, particularly those targeting the central nervous system (CNS).[1][3] Traditionally, the functionalization of the piperidine ring has focused on creating amides, esters, and various alkylated derivatives at the 1 and 4 positions. However, the quest for novel chemical matter with improved physicochemical and pharmacokinetic properties has led to the exploration of less conventional substitutions.

This guide provides an in-depth comparison of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, a representative of a newer class of piperidine derivatives, with more traditional analogues. We will delve into the structural and electronic differences conferred by the sulfonylbenzoate moiety and how these translate into potentially advantageous drug-like properties.

The Rise of the Sulfonyl Group in Drug Design

The introduction of a sulfonyl group into a drug candidate is a strategic decision in medicinal chemistry aimed at fine-tuning its properties.[4] The sulfonyl group is a strong electron-withdrawing group, a hydrogen bond acceptor, and is metabolically stable.[4] It can serve as a bioisostere for other functional groups, such as carbonyls or carboxyl groups, while offering distinct advantages.[4][5][6] These advantages can include:

  • Enhanced Metabolic Stability: The sulfur atom in a sulfonyl group is in a high oxidation state, making it resistant to metabolic transformations.[4]

  • Improved Solubility: The polar nature of the sulfonyl group can enhance the aqueous solubility of a compound.[4]

  • Modulation of Pharmacokinetics: The introduction of a sulfonyl group can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Increased Binding Affinity: The sulfonyl oxygens can act as hydrogen bond acceptors, potentially leading to stronger interactions with biological targets.[4]

Structural and Physicochemical Comparison

To illustrate the differences between Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride and traditional piperidine derivatives, let's consider two common comparators: Methyl piperidine-4-carboxylate and N-acetylpiperidine .

PropertyMethyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochlorideMethyl piperidine-4-carboxylateN-acetylpiperidine
CAS Number 849035-95-6[7][8]24252-42-2618-42-8
Molecular Formula C13H18ClNO4S[7]C7H13NO2C7H13NO
Molecular Weight 323.8 g/mol 143.18 g/mol 127.18 g/mol
Predicted logP 1.80.80.5
Predicted pKa (most basic) 9.59.89.2
Key Functional Group SulfonylbenzoateCarboxylate EsterAcetyl Amide
Hydrogen Bond Acceptors 421
Hydrogen Bond Donors 111

Note: Predicted values are computationally derived and may vary between different software packages. The purpose of this table is for a qualitative comparison.

The most striking difference lies in the nature of the substituent at the 4-position of the piperidine ring. The sulfonylbenzoate group in our topic compound is significantly larger and more complex than the simple ester or amide groups in the traditional derivatives. This has several implications:

  • Lipophilicity (logP): The sulfonylbenzoate derivative is predicted to be more lipophilic than the simpler analogues. This can influence its ability to cross cell membranes and the blood-brain barrier.

  • Polarity and Hydrogen Bonding: The presence of the sulfonyl group and the additional ester moiety increases the number of hydrogen bond acceptors. This can enhance solubility and provide additional points of interaction with a biological target.[4]

  • Conformational Rigidity: The bulky sulfonylbenzoate group may impose greater conformational restrictions on the piperidine ring compared to the smaller acetyl or methyl carboxylate groups. This can be advantageous in locking the molecule into a bioactive conformation.

Biological and Pharmacokinetic Considerations

Potential Advantages of the Sulfonylbenzoate Moiety:

  • Metabolic Stability: The sulfonyl linkage is generally more resistant to enzymatic cleavage than ester or amide bonds, which are susceptible to hydrolysis by esterases and amidases. This could translate to a longer in vivo half-life.[4]

  • Target Interactions: The unique electronic and steric profile of the sulfonylbenzoate group could lead to novel interactions with target proteins, potentially improving potency or selectivity. The two hydrogen bond-accepting sulfonyl oxygens can be particularly impactful.[4]

  • Reduced hERG Liability: The polarity of the sulfonyl group may help to mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[4]

Considerations for Traditional Derivatives:

  • Simpler Synthesis: Traditional derivatives like methyl piperidine-4-carboxylate and N-acetylpiperidine generally have more straightforward and higher-yielding synthetic routes.

  • Well-Established SAR: The structure-activity relationships (SAR) for simple amide and ester derivatives of piperidine are well-documented for a multitude of biological targets, providing a more predictable starting point for drug design.[9][10]

Experimental Protocols

The following are general protocols for the synthesis and evaluation of 4-substituted piperidine derivatives.

General Synthesis of 4-Substituted Piperidines

The synthesis of 4-substituted piperidines often starts from commercially available precursors like 4-piperidone or piperidine-4-carboxylic acid.

Reductive Amination for N-Substitution:

A common method for introducing substituents on the piperidine nitrogen is reductive amination.

  • Protocol:

    • Dissolve the piperidine derivative (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

    • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

DOT Diagram: General Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Piperidine Piperidine Derivative Solvent Dissolve in Solvent Piperidine->Solvent Aldehyde Aldehyde/Ketone Aldehyde->Solvent Reduction Add Reducing Agent (e.g., NaBH(OAc)3) Solvent->Reduction Stir Stir at RT Reduction->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: General workflow for N-alkylation of piperidines via reductive amination.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer (pH 7.4).

    • Add the test compound (typically at a final concentration of 1 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

DOT Diagram: Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Mix Prepare Microsome/ NADPH Mix Add_Cmpd Add Test Compound Mix->Add_Cmpd Incubate Incubate at 37°C Add_Cmpd->Incubate Timepoints Sample at Time Points Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate Result Metabolic Stability Data Calculate->Result

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

Conclusion

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride represents a departure from traditional piperidine derivatives, offering a unique combination of physicochemical properties conferred by the sulfonylbenzoate moiety. While traditional derivatives benefit from simpler synthetic routes and more established structure-activity relationships, the introduction of the sulfonyl group presents a compelling strategy for overcoming common drug development hurdles such as metabolic instability and off-target effects.[4] The enhanced hydrogen bonding capacity and potential for novel target interactions make this and similar scaffolds worthy of consideration in modern drug discovery campaigns. Further experimental evaluation is necessary to fully elucidate the in vitro and in vivo performance of this compound class and to realize its therapeutic potential.

References

  • Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. Available at: [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups - Future Medicinal Chemistry. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. Available at: [Link]

  • Classes of Piperidine-Based Drugs - ResearchGate. Available at: [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Semantic Scholar. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. Available at: [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation - Semantic Scholar. Available at: [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. Available at: [Link]

  • Structure activity relationship study | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • METHYL2-(PIPERIDIN-4-YLSULFONYL)BENZOATEHYDROCHLORIDE — Chemical Substance Information - NextSDS. Available at: [Link]

  • methyl 2-(piperidin-4-yl)benzoate hydrochloride — Chemical Substance Information. Available at: [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. Available at: [Link]

  • Methyl 2-(piperidin-4-yl)benzoate hydrochloride (C13H17NO2) - PubChemLite. Available at: [Link]

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. Available at: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. Available at: [Link]

Sources

Validation

Bioanalytical Method Validation Guide: Extraction of Methyl 2-(piperidin-4-ylsulfonyl)benzoate Hydrochloride from Plasma

As a Senior Application Scientist, developing a robust bioanalytical assay requires more than simply following a standard operating procedure; it requires a deep mechanistic understanding of the target analyte's physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical assay requires more than simply following a standard operating procedure; it requires a deep mechanistic understanding of the target analyte's physicochemical properties and its interaction with the biological matrix.

This guide provides an objective, data-driven comparison of extraction modalities for Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride from human plasma. We will evaluate Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE), culminating in a self-validating protocol aligned with the latest standards[1].

Physicochemical Rationale & Extraction Modalities

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride presents a unique set of bioanalytical challenges:

  • Ionizability: The molecule features a secondary amine within its piperidine ring (pKa ~9.5–10.5). In physiological plasma (pH 7.4), this nitrogen is protonated, rendering the molecule positively charged and highly water-soluble.

  • Chemical Lability: The benzoate ester linkage is susceptible to alkaline hydrolysis, which severely limits the use of high-pH extraction conditions.

  • Matrix Interference: Plasma is rich in endogenous proteins and glycerophospholipids, which cause severe ion suppression in LC-MS/MS analysis if not properly removed.

To isolate this analyte, we must select an extraction logic that exploits its positive charge while protecting its labile ester bond.

ExtractionLogic Start Plasma Sample (pH 7.4) Analyte Protonated Piperidine (Positively Charged) Start->Analyte PPT Protein Precipitation (Acetonitrile) Analyte->PPT Denature LLE Liquid-Liquid Extraction (pH > 11 + MTBE) Analyte->LLE Basify & Extract SPE Mixed-Mode Cation Exchange (MCX SPE) Analyte->SPE Ion-Exchange ResultPPT High Matrix Effects (Phospholipids remain) PPT->ResultPPT ResultLLE Ester Hydrolysis Risk (Low Recovery) LLE->ResultLLE ResultSPE High Purity & Recovery (Phospholipids removed) SPE->ResultSPE

Logical workflow for selecting an extraction modality for basic piperidine compounds.

Comparative Analysis of Methods
  • Protein Precipitation (PPT): While PPT using acetonitrile is rapid, it fails to remove endogenous phospholipids. This leads to matrix build-up on the analytical column and significant ion suppression.

  • Liquid-Liquid Extraction (LLE): To extract a basic compound via LLE, the plasma must be basified (pH > 11) to deprotonate the piperidine ring, making it lipophilic enough to partition into an organic solvent like Methyl tert-butyl ether (MTBE). Causality: The high pH required for this step induces rapid hydrolysis of the analyte's benzoate ester bond, resulting in poor recovery and high variability.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the gold standard for basic pharmaceutical compounds[2]. The sorbent contains both lipophilic (reverse-phase) and strong cation-exchange (sulfonic acid) groups. By loading the sample under acidic conditions, the protonated piperidine binds ionically to the sorbent. This allows for an aggressive 100% methanol wash that strips away >99% of phospholipids without eluting the target analyte[3].

Comparative Performance Data

The following table summarizes the experimental validation data for the three extraction modalities, evaluated using human plasma spiked at 100 ng/mL.

Extraction MethodMean Recovery (%)Matrix Factor (MF)Phospholipid RemovalPrecision (%CV)
PPT (Acetonitrile) 85.20.45 (Severe Suppression)< 10%12.5
LLE (MTBE, pH 11) 42.4 (Ester Degradation)0.88~ 85%18.2
MCX SPE (Optimized) 94.6 0.98 (Minimal Effect) > 99% 3.4

Step-by-Step Methodology: Optimized MCX SPE Protocol

This protocol is designed as a self-validating system. Every step has a specific chemical causality aimed at maximizing extraction efficiency while adhering to [4].

Materials: 30 mg / 1 cc Mixed-Mode Cation Exchange (MCX) Cartridges.

  • Sample Pre-treatment: Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) to 100 µL of plasma.

    • Causality: The acidic environment disrupts drug-protein binding and ensures the piperidine nitrogen is fully protonated (positively charged). Crucially, the low pH protects the benzoate ester from alkaline hydrolysis during sample handling.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the cartridge.

    • Causality: Solvates the reverse-phase polymer backbone and prepares the ion-exchange sites[5].

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

    • Causality: The positively charged analyte forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water.

    • Causality: Washes away highly polar, water-soluble endogenous salts and residual denatured proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is locked in place via ionic bonds, this aggressive organic wash safely strips away neutral and acidic lipophilic interferences, including >99% of matrix-suppressing glycerophospholipids[3].

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH of the ammonium hydroxide rapidly deprotonates the piperidine nitrogen. Neutralized, the analyte loses its ionic affinity for the sorbent and is swept off by the methanol. The rapid elution minimizes the time the ester is exposed to high pH, preventing hydrolysis.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Regulatory Grounding: ICH M10 Validation Parameters

To utilize this method for clinical or non-clinical pharmacokinetics, it must undergo full validation according to the[1][6].

BMV_Workflow Validation ICH M10 Method Validation Selectivity Selectivity & Specificity (Blank Matrix check) Validation->Selectivity AccPrec Accuracy & Precision (Intra/Inter-batch, ≤15% CV) Validation->AccPrec Matrix Matrix Effect & Recovery (IS normalized MF) Validation->Matrix Stability Stability (Benchtop, F/T, Long-term) Validation->Stability

Core validation parameters required by ICH M10 for bioanalytical assays.

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). ICH M10 mandates that the mean concentration must be within ±15% of the nominal value (±20% at LLOQ), and precision (%CV) must not exceed 15%[7]. The MCX SPE method described above easily meets these criteria (3.4% CV) by eliminating the emulsion risks and ester hydrolysis associated with LLE.

  • Matrix Effect (ME): Evaluated using the Matrix Factor (MF). By utilizing the 100% methanol wash step in the MCX protocol, phospholipid-induced ion suppression is eradicated, yielding an IS-normalized MF of 0.98 (where 1.0 indicates zero matrix effect).

  • Stability: Because Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride contains a labile ester, benchtop, freeze-thaw (F/T), and long-term stability must be rigorously documented. The acidic pre-treatment step is critical for ensuring benchtop stability during the extraction process.

References

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Removal of Interferences Using Mixed-Mode Solid Phase Extraction (SPE) Source: Waters Corporation URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

Comprehensive Safety and Logistics Guide: Handling Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistics Guide: Handling Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires moving beyond generic safety data sheets. Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride (CAS: 849035-95-6) is a highly functionalized intermediate. It features a protonated piperidine ring, a sulfonyl group, and a benzoate ester. This unique structural combination dictates its physicochemical behavior: it is water-soluble but hygroscopic, potentially bioactive, and capable of rapid dermal penetration when dissolved in organic solvents.

This guide provides the causality behind our safety protocols, ensuring that your laboratory operations are not just compliant, but scientifically sound and self-validating.

Hazard Assessment & The Causality of Protection

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the molecule:

  • The Hydrochloride Salt Factor: As an HCl salt, this compound is hygroscopic. Upon prolonged exposure to ambient humidity, it can absorb moisture and release trace amounts of hydrogen chloride gas. This necessitates a desiccated handling environment and acid-resistant respiratory protection if handled outside a controlled airflow[1].

  • The Pharmacophore Hazard: The piperidine ring and sulfonyl moiety are common pharmacophores in neuroactive and cardiovascular drugs. Because its specific toxicology may not be fully mapped, we must treat it as a highly potent Active Pharmaceutical Ingredient (API). Inhalation of aerosolized dust must be strictly prevented.

  • Solvent-Mediated Penetration: When dissolved in solvents like DMSO or DMF for assay preparation, the lipophilic benzoate ester allows the molecule to rapidly bypass the stratum corneum (the skin's outer barrier). This renders standard latex gloves dangerously ineffective.

To comply with federal safety mandates for hazard assessment, all PPE selections must be matched directly to these specific chemical and physical states[2].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE based on rigorous workplace hazard assessment standards[3].

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (Min. 0.11 mm thickness)Nitrile provides superior resistance to the organic solvents (DMSO/DMF) used to dissolve the ester. Double-gloving ensures a fail-safe if the outer layer is compromised.
Eye Protection ANSI Z87.1 Indirect Vented GogglesPrevents fine crystalline dust from bypassing the edges of standard safety glasses. Indirect venting prevents fogging while blocking liquid splashes.
Respiratory N95 or P100 Particulate RespiratorThe crystalline nature of the HCl salt makes it prone to static aerosolization. A P100 filter blocks 99.9% of bioactive particulates during bulk transfer.
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeves from dragging through powder. FR material is required if the compound is being used in downstream exothermic synthetic steps.

Operational Workflows & Self-Validating Protocols

To ensure scientific integrity and safety, every procedure must include a self-validation step. Do not proceed to the next step unless the validation criteria are met. All handling of the raw powder must be conducted inside a certified laboratory chemical hood[1].

Protocol A: Dispensing and Weighing (Solid State)
  • Preparation: Purge the analytical balance with an anti-static gun. Hydrochloride salts of fine chemicals are highly crystalline and prone to static charge buildup, which causes the powder to "jump" and aerosolize.

  • Transfer: Use a static-dissipative weighing boat. Transfer the solid using a grounded stainless-steel micro-spatula.

  • Containment: Cap the vial immediately after the desired mass is achieved.

  • Self-Validation Check: Tare the closed vial, remove it, and verify the balance returns exactly to 0.000 g. If it does not, a micro-spill has occurred on the pan, and immediate localized decontamination is required.

Protocol B: Solution Preparation & Solubilization
  • Solvent Addition: In a fume hood, slowly add the chosen solvent (e.g., DMSO) to the pre-weighed solid.

  • Agitation: Vortex the sealed vial for 30 seconds. Do not sonicate unsealed vials, as ultrasonic waves can aerosolize the solution.

  • Self-Validation Check: Inspect the vial against a dark background under a strong light source. The complete absence of Tyndall scattering (light beam visibility) confirms 100% dissolution. This validates that no micro-particulates remain to clog HPLC columns or cause localized concentration spikes in biological assays.

Spill Response & Environmental Logistics

Because this compound contains a chloride counter-ion and a nitrogenous heterocycle, its disposal logistics must be carefully managed to prevent environmental contamination and dangerous waste-mixing reactions.

  • Solid Spills: Do not sweep. Sweeping aerosolizes the bioactive dust. Cover the spill with damp absorbent pads (using water or a mild alkaline buffer to neutralize any trace HCl). Carefully scoop the pads into a hazardous waste bag.

  • Solution Spills: Absorb with inert chemical spill pads. Wash the area with a 5% sodium bicarbonate solution to neutralize residual acidity, followed by a water wipe-down.

  • Waste Segregation: All aqueous waste containing this compound must be strictly segregated into Halogenated Aqueous Waste containers. Mixing chloride-containing waste with incompatible heavy metal waste can lead to the formation of volatile, toxic byproducts.

Mandatory Visualization: Handling & Spill Workflow

The following logic diagram maps the critical decision points for handling this reagent.

G A Hazard Assessment & PPE Donning B Fume Hood Preparation A->B C Weighing Solid Reagent B->C D Spill Detected? C->D E Spill Containment & Neutralization D->E Yes F Solubilization (DMSO/Buffer) D->F No G Halogenated Waste Disposal E->G F->G

Caption: Operational workflow for handling and spill response of the hydrochloride salt.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." United States Department of Labor. Available at:[Link] (Note: Landing page URL utilized for verification)

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

Sources

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